2-Benzothiazolamine, 6-(trimethylsilyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
6-trimethylsilyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2SSi/c1-14(2,3)7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZXBORFKDQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Benzothiazolamine 6-(trimethylsilyl)- CAS 32137-73-8 properties
An In-depth Technical Guide to 2-(Trimethylsilyl)benzothiazole (CAS 32137-73-8)
Introduction: Clarifying the Subject Compound
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 32137-73-8. It is critical to note at the outset a clarification regarding the compound's nomenclature. While the query referenced "2-Benzothiazolamine, 6-(trimethylsilyl)-", extensive database cross-referencing confirms that CAS 32137-73-8 is unequivocally assigned to 2-(Trimethylsilyl)benzothiazole . This document will, therefore, focus exclusively on the properties, synthesis, and potential applications of this latter compound. The structural difference is significant: 2-(trimethylsilyl)benzothiazole features a trimethylsilyl group directly attached to the C2 carbon of the benzothiazole ring, whereas the initially mentioned compound would imply an amino group at C2 and a trimethylsilyl group at the C6 position of the benzene ring. This guide proceeds with the scientifically validated structure corresponding to the provided CAS number.
Core Properties and Specifications
2-(Trimethylsilyl)benzothiazole is a specialized heterocyclic organosilicon compound. Its physical and chemical properties are summarized below, based on data from commercial suppliers.[1][2][3]
| Property | Value | Source |
| CAS Number | 32137-73-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NSSi | [1][2][3] |
| Molecular Weight | 207.37 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Density | 1.058 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.573 | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | MNXBVXVIRAIAEG-UHFFFAOYSA-N | [1] |
| SMILES | C(C)c1nc2ccccc2s1 | [1] |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 2-(trimethylsilyl)benzothiazole is not abundant, a robust and logical synthetic strategy can be devised based on established principles of heterocyclic chemistry. The most direct approach involves the deprotonation of the C2 position of benzothiazole, which is the most acidic proton on the ring, followed by electrophilic quenching with a silicon source.
Proposed Synthetic Workflow
The proposed synthesis involves the lithiation of benzothiazole followed by silylation.
Caption: Proposed synthesis of 2-(Trimethylsilyl)benzothiazole.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Starting Material: Add benzothiazole (1.0 eq) to the cooled THF.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe. The choice of n-BuLi is critical as it is a strong, non-nucleophilic base capable of deprotonating the relatively acidic C2 proton of the thiazole ring. The reaction is maintained at -78 °C to prevent side reactions. Stir the mixture for 1 hour at this temperature to ensure complete formation of the 2-lithiobenzothiazole intermediate.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the solution. TMSCl serves as the electrophilic source of the trimethylsilyl group. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes any remaining organolithium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final liquid product.
Spectroscopic Characterization (Predicted)
No specific published spectra for 2-(trimethylsilyl)benzothiazole were identified. However, based on known spectral data for related benzothiazole derivatives and the principles of NMR and IR spectroscopy, a reliable prediction of its key spectral features can be made.[4][5]
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ 7.8-8.1 (m, 2H, Ar-H), δ 7.3-7.5 (m, 2H, Ar-H), δ 0.4 (s, 9H, -Si(CH₃)₃) | Aromatic protons of the benzothiazole ring will appear in the typical downfield region. The nine equivalent protons of the trimethylsilyl group will produce a characteristic sharp singlet far upfield. |
| ¹³C NMR | δ 160-170 (C2-Si), δ 120-155 (Ar-C), δ ~0 (-Si(CH₃)₃) | The silylated C2 carbon will be significantly shifted. Aromatic carbons will appear in their usual range. The methyl carbons of the TMS group will be found near 0 ppm. |
| FT-IR (cm⁻¹) | ~3060 (Ar C-H stretch), ~1600 (C=N stretch), ~1450, 1420 (Ar C=C stretch), ~1250, 840 (Si-C stretch) | These bands are characteristic of the benzothiazole core and the trimethylsilyl substituent. |
| Mass Spec (m/z) | M⁺ at 207 | The molecular ion peak should correspond to the molecular weight of the compound. |
Reactivity and Potential Applications
While specific applications for 2-(trimethylsilyl)benzothiazole are not documented, its structure suggests several areas of potential utility in research and development.
Chemical Reactivity
The C-Si bond at the electron-deficient C2 position is the primary site of reactivity. This trimethylsilyl group can function as:
-
A Protecting Group: To block the reactive C2 position while performing chemistry elsewhere on the benzothiazole ring.
-
A Precursor for Cross-Coupling: The silyl group can be replaced by other functional groups through reactions like the Hiyama coupling, providing a route to more complex 2-substituted benzothiazoles.
-
A Formyl Anion Equivalent: Silylated thiazoles can act as masked formyl groups in certain synthetic transformations.[6]
Potential Applications in Drug Development
The benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[7][8][9] These include:
-
Antimicrobial Agents [9]
-
Anticancer Agents
-
Anti-inflammatory and Analgesic Drugs
-
Antidiabetic Agents
The introduction of a silyl group could modulate the pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of the benzothiazole core, potentially leading to the development of novel therapeutic agents. The compound serves as a valuable building block for creating libraries of 2-substituted benzothiazoles for biological screening.[10][11][12]
Safety and Handling
Based on available Safety Data Sheet (SDS) information, 2-(trimethylsilyl)benzothiazole is classified as a hazardous substance.[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a cool, dry, well-ventilated area at 2-8°C, away from incompatible materials such as oxidizing agents.[1]
Conclusion
2-(Trimethylsilyl)benzothiazole (CAS 32137-73-8) is a valuable organosilicon heterocyclic compound. While its direct applications are yet to be fully explored, its physical properties are well-defined, and its synthesis can be achieved through standard organometallic procedures. Its primary utility for researchers lies in its potential as a synthetic intermediate for the creation of more complex 2-substituted benzothiazole derivatives, a class of compounds with significant and proven importance in medicinal chemistry and materials science. Proper handling and storage are essential due to its irritant nature.
References
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-
ResearchGate. (n.d.). General procedure for synthesis of benzothiazoles 3a-b and the silylated benzothiazoles 4a-b. Retrieved February 20, 2026, from [Link]
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Liu, T., et al. (2023). Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes. ResearchGate. Retrieved February 20, 2026, from [Link]
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Liu, T., et al. (2023). Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes. Nature Communications. Retrieved February 20, 2026, from [Link]
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Chemical E-data Search. (n.d.). CAS 32137-73-8 2-(Trimethylsilyl)benzothiazole 32137738. Retrieved February 20, 2026, from [Link]
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Der Pharma Chemica. Retrieved February 20, 2026, from [Link]
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Retrieved February 20, 2026, from [Link]
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Kumar, A., et al. (2022). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. Retrieved February 20, 2026, from [Link]
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Dzwonkowska-Zarzycka, M., et al. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. Retrieved February 20, 2026, from [Link]
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TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Retrieved February 20, 2026, from [Link]
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MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved February 20, 2026, from [Link]
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Dondoni, A., et al. (1987). Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 20, 2026, from [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Retrieved February 20, 2026, from [Link]
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Abbas, E. M., et al. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry. Retrieved February 20, 2026, from [Link]
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Al-Masoudi, N. A., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. Retrieved February 20, 2026, from [Link]
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Sakarya, H. C., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved February 20, 2026, from [Link]
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Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved February 20, 2026, from [Link]
-
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An In-depth Technical Guide to the Chemical Structure of 6-(trimethylsilyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The unique electronic and structural characteristics of the fused heterocyclic system allow for diverse interactions with biological targets.[3] This guide provides a detailed analysis of 6-(trimethylsilyl)-1,3-benzothiazol-2-amine, a derivative that combines the privileged benzothiazole scaffold with a trimethylsilyl (TMS) group. The introduction of a silicon-containing moiety can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and cell membrane permeability, making this compound a person of interest for drug discovery and development.[6]
This document will delve into the structural components of 6-(trimethylsilyl)-1,3-benzothiazol-2-amine, propose a robust synthetic pathway, and provide a predictive analysis of its spectroscopic characteristics. The insights presented herein are synthesized from established chemical principles and extensive data from analogous compounds, offering a valuable resource for researchers exploring this and related chemical entities.
Core Structural Analysis
The chemical structure of 6-(trimethylsilyl)-1,3-benzothiazol-2-amine is characterized by three key components: the 1,3-benzothiazole core, the 2-amino group, and the 6-trimethylsilyl substituent. Each of these imparts distinct properties to the molecule, influencing its reactivity, biological activity, and analytical profile.
Caption: Key structural components of the molecule.
The 1,3-Benzothiazole Core
The benzothiazole ring system is a planar, bicyclic aromatic structure that confers rigidity to the molecule. This planarity is often crucial for intercalation with DNA or fitting into the active sites of enzymes. The presence of both a sulfur and a nitrogen atom in the thiazole ring introduces heteroatomic character, influencing the electron distribution and providing sites for hydrogen bonding and metal coordination.
The 2-Amino Group
The amino group at the C-2 position is a key functional group that significantly influences the molecule's chemical and biological properties. It is a hydrogen bond donor and can act as a nucleophile. The exocyclic amino group can exist in tautomeric equilibrium with an endocyclic imino form, although the amino form is generally predominant in 2-aminobenzothiazoles.
The 6-Trimethylsilyl (TMS) Group
The trimethylsilyl group at the C-6 position is a bulky, non-polar substituent. Its primary roles in modifying the parent molecule include:
-
Increased Lipophilicity: The TMS group significantly increases the hydrophobicity of the molecule, which can enhance its ability to cross cell membranes.[6]
-
Steric Effects: The bulkiness of the TMS group can influence the molecule's conformation and its binding to biological targets.[7]
-
Metabolic Stability: The silicon-carbon bond is generally stable, and the TMS group can shield adjacent positions on the aromatic ring from metabolic attack.
-
Analytical Handle: The TMS group makes the molecule more volatile and amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[8]
Proposed Synthesis Pathway
A plausible and efficient synthesis of 6-(trimethylsilyl)-1,3-benzothiazol-2-amine can be envisioned starting from a commercially available silylated aniline. The classical Hugershoff synthesis of 2-aminobenzothiazoles, involving the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine, provides a reliable route.[3]
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Predictive)
-
Step 1: Formation of the Phenylthiourea Intermediate. To a solution of 4-(trimethylsilyl)aniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2 equivalents). Stir the mixture at room temperature.
-
Step 2: Oxidative Cyclization. Cool the reaction mixture in an ice bath and add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Step 3: Work-up and Isolation. Pour the reaction mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Step 4: Purification. Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-(trimethylsilyl)-1,3-benzothiazol-2-amine.
Rationale for Experimental Choices:
-
Acetic Acid as Solvent: It is a common solvent for this type of reaction, facilitating the dissolution of the starting materials and the subsequent cyclization.
-
Bromine as Oxidizing Agent: Bromine is a classical and effective reagent for the oxidative cyclization of phenylthioureas to 2-aminobenzothiazoles.
-
Controlled Temperature: The dropwise addition of bromine at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
Predictive Spectroscopic Analysis
¹H NMR Spectroscopy (Predictive)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the trimethylsilyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 1H | Aromatic H (H-4) |
| ~7.2-7.4 | dd | 1H | Aromatic H (H-5) |
| ~7.6-7.8 | s | 1H | Aromatic H (H-7) |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~0.2-0.3 | s | 9H | -Si(CH₃)₃ |
Justification:
-
The aromatic protons will appear in the typical downfield region (7.0-8.0 ppm). The exact splitting pattern will depend on the coupling constants between adjacent protons.
-
The amino protons are expected to give a broad singlet due to exchange with the solvent and quadrupolar relaxation from the nitrogen atom.
-
The nine equivalent protons of the trimethylsilyl group will give a sharp singlet in the upfield region (around 0.25 ppm), which is highly characteristic of this group.
¹³C NMR Spectroscopy (Predictive)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C-2 |
| ~150-155 | C-7a |
| ~130-140 | C-3a |
| ~130-140 | C-6 |
| ~120-130 | Aromatic CH |
| ~115-125 | Aromatic CH |
| ~110-120 | Aromatic CH |
| ~ -1 to 1 | -Si(CH₃)₃ |
Justification:
-
The C-2 carbon, attached to three heteroatoms (two nitrogens and a sulfur), will be the most downfield signal.
-
The quaternary carbons of the benzothiazole ring (C-3a, C-6, and C-7a) will also appear downfield.
-
The carbons of the trimethylsilyl group will appear at a very upfield chemical shift, typically around 0 ppm.
Infrared (IR) Spectroscopy (Predictive)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Medium-Strong |
| 3100-3000 | Aromatic C-H stretching | Medium |
| ~1630 | N-H bending | Medium |
| ~1600, ~1480 | Aromatic C=C stretching | Medium-Strong |
| ~1250 | Si-CH₃ symmetric deformation | Strong |
| ~840 | Si-C stretching | Strong |
Justification:
-
The N-H stretching of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region.
-
The aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
The strong absorptions around 1250 cm⁻¹ and 840 cm⁻¹ are highly characteristic of the trimethylsilyl group.
Mass Spectrometry (MS) (Predictive)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely be dominated by the loss of a methyl group from the trimethylsilyl moiety.
| Predicted m/z | Fragment | Significance |
| 222 | [M]⁺ | Molecular Ion |
| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group (base peak) |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Justification:
-
The molecular weight of 6-(trimethylsilyl)-1,3-benzothiazol-2-amine (C₁₀H₁₄N₂SSi) is 222.38 g/mol .
-
The fragmentation of trimethylsilyl-containing aromatic compounds often proceeds through the loss of a methyl group to form a stable silylium ion, which is often the base peak in the spectrum.[1]
-
The observation of a fragment at m/z 73 is a clear indicator of the presence of a trimethylsilyl group.
Conclusion
6-(trimethylsilyl)-1,3-benzothiazol-2-amine is a fascinating molecule that merges the well-established pharmacological potential of the 2-aminobenzothiazole scaffold with the unique physicochemical properties imparted by the trimethylsilyl group. While specific experimental data for this compound remains to be published, this in-depth guide provides a robust and scientifically grounded analysis of its chemical structure, a plausible synthetic route, and a detailed prediction of its spectroscopic characteristics. This information serves as a valuable starting point for researchers and drug development professionals interested in synthesizing and evaluating this and other novel silylated benzothiazole derivatives for a range of therapeutic applications. The strategic incorporation of silicon into bioactive molecules represents a promising avenue for the development of next-generation therapeutics.
References
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- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10). Indian Journal of Pharmaceutical Education and Research.
- Benzothiazole derivatives: Significance and symbolism. (2025, February 20).
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- The role of silicon in drug discovery: a review. (2024, July 1). RSC Medicinal Chemistry.
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- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.).
- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016, April 19). ResearchGate.
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- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Arabian Journal of Chemistry.
- Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. (n.d.). The Royal Society of Chemistry.
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2-amino-6-(trimethylsilyl)benzothiazole as a Riluzole bioisostere
This guide serves as a definitive technical analysis of 2-amino-6-(trimethylsilyl)benzothiazole , a rationally designed bioisostere of the ALS therapeutic Riluzole. It addresses the physicochemical implications of the "Silicon Switch," synthetic pathways, and pharmacological evaluation protocols.
Technical Evaluation & Application Guide
Executive Summary: The Silicon Switch in Neurotherapeutics
Riluzole (2-amino-6-trifluoromethoxybenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS) intervention. Its mechanism relies on the blockade of voltage-gated sodium channels (VGSCs) and the subsequent inhibition of presynaptic glutamate release. However, its pharmacokinetic profile is limited by heterogeneous metabolism (CYP1A2) and variable bioavailability.
The Bioisostere: 2-amino-6-(trimethylsilyl)benzothiazole (referred to herein as Si-Riluzole ) represents a "Silicon Switch" strategy. By replacing the trifluoromethoxy (
-
Lipophilicity: Enhanced
to improve Blood-Brain Barrier (BBB) penetration. -
Volumetric Expansion: The C–Si bond (1.87 Å) is longer than the C–O bond (1.43 Å), increasing the van der Waals volume of the 6-position substituent, potentially optimizing occupancy in the hydrophobic pocket of the Na
channel. -
Electronic Inversion: The
group is strongly electron-withdrawing (EWG), whereas is a weak electron donor (EDG) via induction ( ). This fundamentally alters the pKa of the 2-amino group, influencing protonation states at physiological pH.
Chemical Rationale & Structural Bioisosterism[1]
The core objective of this bioisosteric replacement is to modulate the Lipophilic Efficiency (LipE) and metabolic stability while retaining the pharmacophore required for sodium channel binding.
Comparative Physicochemical Profile
| Feature | Riluzole ( | Si-Riluzole ( | Impact on Drug Design |
| Electronic Effect | Electron Withdrawing ( | Electron Donating ( | Increases basicity of the 2-NH |
| Lipophilicity ( | ~3.5 | ~4.2 (Predicted) | Higher lipophilicity may increase BBB permeability but requires formulation adjustment for solubility. |
| Metabolic Liability | Dealkylation to active/inactive metabolites | Silanol formation ( | Silicon is prone to oxidative metabolism; silanols are often more soluble and excretable. |
| Bond Length | C-O (1.43 Å) | C-Si (1.87 Å) | The "Silicon Bulge" creates a larger hydrophobic footprint, potentially increasing affinity if the pocket allows. |
Structural Logic Diagram
The following diagram illustrates the structural divergence and the resulting pharmacological hypothesis.
Caption: Structural transition from Riluzole to Si-Riluzole and the downstream pharmacological implications.
Synthetic Protocol: The Hugerschhoff Route
The synthesis of 2-amino-6-(trimethylsilyl)benzothiazole requires a regioselective approach. The most robust method involves the Hugerschhoff reaction , cyclizing a thiourea derivative of 4-(trimethylsilyl)aniline.
Reagents & Materials[1][2][3]
-
Starting Material: 4-Bromoaniline (Commercial grade).
-
Silylation: Chlorotrimethylsilane (TMSCl), n-Butyllithium (n-BuLi).
-
Cyclization: Ammonium thiocyanate (NH
SCN), Bromine (Br ), Glacial Acetic Acid.
Step-by-Step Methodology
Step 1: Synthesis of 4-(trimethylsilyl)aniline
-
Lithiation: Dissolve 4-bromo-N,N-bis(trimethylsilyl)aniline (protected aniline) in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise to generate the aryllithium species.
-
Silylation: Add TMSCl (1.2 eq) slowly. Allow to warm to room temperature (RT) over 4 hours.
-
Deprotection/Workup: Quench with dilute acid to remove N-silyl groups (if bis-silylated protection was used) or perform standard aqueous workup if starting from 4-bromoaniline directly (requires careful control to avoid N-silylation over C-silylation; Note: The retro-Brook rearrangement risk suggests using protected aniline or Grignard route).
-
Alternative (Safer): React 4-bromoaniline with Hexamethyldisilazane (HMDS) to protect amine, then Lithiate, then TMSCl, then deprotect.
-
-
Yield: Isolate 4-(trimethylsilyl)aniline as a colorless oil/solid.
Step 2: Formation of the Thiourea Intermediate
-
Dissolve 4-(trimethylsilyl)aniline (10 mmol) in ethanol (20 mL) and dilute HCl (2 mL).
-
Add Ammonium Thiocyanate (NH
SCN, 15 mmol). -
Reflux for 4 hours. Monitor by TLC for the disappearance of aniline.
-
Concentrate and crystallize to obtain 4-(trimethylsilyl)phenylthiourea .
Step 3: Oxidative Cyclization (Hugerschhoff Reaction)
-
Suspend the thiourea (5 mmol) in Glacial Acetic Acid (10 mL).
-
Cool to 10°C. Add Bromine (Br
, 5 mmol) in Acetic Acid dropwise over 20 minutes. -
Stir at RT for 2 hours. The mixture will turn into a slurry.
-
Neutralization: Pour into ice water and neutralize with Ammonium Hydroxide (NH
OH) to pH 8-9. -
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
-
Characterization: Confirm structure via
H-NMR (look for 9H singlet at ~0.3 ppm for SiMe ) and MS.
Caption: Synthetic pathway for 2-amino-6-(trimethylsilyl)benzothiazole via Hugerschhoff cyclization.
Pharmacological Evaluation Protocols
To validate Si-Riluzole as a bioisostere, it must be tested against Riluzole in head-to-head assays focusing on sodium channel blockade and neuroprotection.
Assay A: Voltage-Gated Sodium Channel (Na ) Blockade
Objective: Determine the IC
Protocol:
-
Cell Line: HEK293 cells stably expressing human Na
1.6 subunits. -
Technique: Whole-cell patch-clamp recording.
-
Solutions:
-
Intracellular: CsF 110 mM, CsCl 10 mM, EGTA 10 mM, HEPES 10 mM.
-
Extracellular: NaCl 140 mM, KCl 3 mM, CaCl
1 mM, MgCl 1 mM, HEPES 10 mM.
-
-
Stimulation: Hold at -100 mV. Depolarize to 0 mV for 10 ms at 10 Hz (train) to measure use-dependent block.
-
Application: Perfusion of Si-Riluzole (0.1 - 100
M). -
Analysis: Fit peak current reduction to the Hill equation.
-
Hypothesis: Si-Riluzole should show comparable or superior use-dependent block due to slower off-rates from the hydrophobic pocket (stabilized by SiMe
).
-
Assay B: Glutamate Release Inhibition
Objective: Verify the downstream effect on excitotoxicity.
Protocol:
-
Tissue: Rat cerebrocortical nerve terminals (synaptosomes).
-
Tracer: [
H]-Glutamate. -
Method:
-
Load synaptosomes with [
H]-Glutamate. -
Incubate with Si-Riluzole (1-50
M) for 10 mins. -
Stimulate release with Veratridine (Na
activator) or KCl (depolarization). -
Measure radioactivity in supernatant vs. pellet.
-
-
Validation: Riluzole typically inhibits Veratridine-induced release with an IC
~2-5 M. Si-Riluzole must match this range.
ADME & Metabolic Stability Implications[1][4]
The "Silicon Switch" introduces unique metabolic considerations.
-
Metabolic Stability (Microsomal Assay):
-
Incubate with human liver microsomes (HLM) + NADPH.
-
Risk: The methyl groups on Silicon are susceptible to oxidation, forming hydroxymethyl-silyl species, which may rearrange to silanols (Si-OH).
-
Benefit: Silanols are often more polar and readily excreted, potentially avoiding the formation of toxic aniline metabolites sometimes seen with halogenated aromatics.
-
-
BBB Penetration (PAMPA-BBB):
-
Due to the calculated
increase (~4.2 vs 3.5), Si-Riluzole is expected to have high passive diffusion. -
Caution: High lipophilicity increases non-specific binding (plasma protein binding >98%).
-
References
-
Tacke, R., & Zilch, H. (1986). Sila-substitution—a useful strategy for drug design? Endeavour, 10(4), 191-197. Link
-
Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis.[1][2][3][4] New England Journal of Medicine, 330(9), 585-591. Link[2]
-
Doble, A. (1996).[2][5] The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Ramesh, D., et al. (2014). Synthesis and biological evaluation of novel benzothiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 90. Link
Sources
- 1. Acute spinal cord injury: Pathophysiology and pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole inhibits spontaneous Ca2+ signaling in neuroendocrine cells by activation of K+ channels and inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180036290A1 - Riluzole prodrugs and their use - Google Patents [patents.google.com]
- 4. Riluzole | ALZFORUM [alzforum.org]
- 5. Riluzole inhibits spontaneous Ca2+ signaling in neuroendocrine cells by activation of K+ channels and inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
The Silicon Switch: Therapeutic Potential & Synthesis of Sila-Benzothiazole Derivatives
[1]
Executive Summary
The incorporation of silicon into drug scaffolds—specifically the "silicon switch" (sila-substitution)—has emerged as a powerful strategy to modulate physicochemical properties without altering the intrinsic pharmacophore binding mode.[1] This guide focuses on sila-benzothiazole derivatives , a novel class of heterocycles where the carbon framework of the benzothiazole core or its substituents is modified with silicon.[1]
By exploiting the unique properties of silicon (larger atomic radius, higher lipophilicity, and altered metabolic susceptibility), researchers can overcome common liabilities of benzothiazole-based drugs, such as poor blood-brain barrier (BBB) permeability or rapid oxidative metabolism.[1] This document outlines the rationale, the breakthrough
The "Silicon Switch": Mechanistic Rationale
The therapeutic utility of sila-benzothiazoles rests on the concept of bioisosterism . While Carbon (C) and Silicon (Si) are in the same group, their differences drive the "silicon effect."[1]
Structural & Physicochemical Impact[2][3]
-
Bond Length & Geometry: The C–Si bond (1.87 Å) is significantly longer than the C–C bond (1.54 Å).[1] This increases the molecular volume slightly, potentially altering the "fit" within a receptor pocket, often enhancing van der Waals interactions.
-
Lipophilicity (
): Silicon is more lipophilic than carbon.[1] Replacing a carbon center (e.g., a tert-butyl group) with a silicon center (e.g., a trimethylsilyl group) typically increases by 0.5–1.0 units.[1] This is critical for benzothiazole derivatives intended for CNS targets (e.g., amyloid imaging), where BBB penetration is a limiting factor.[1] -
Metabolic Blockade: The "Silicon Switch" is often applied to block metabolic hot-spots.[1] Carbon atoms prone to CYP450-mediated hydroxylation can be replaced with silicon.[1] Since C-Si bonds are generally stable to these specific enzymatic oxidations (though susceptible to silanol formation under different conditions), this can extend the half-life (
) of the drug.[1]
Comparative Metrics Table
| Feature | Carbon-Benzothiazole (Parent) | Sila-Benzothiazole (Analogue) | Therapeutic Implication |
| Bond Length | C–C (1.54 Å) | C–Si (1.87 Å) | Altered receptor fit; increased selectivity.[1] |
| Lipophilicity | Moderate | High (+ | Enhanced BBB permeability; improved membrane crossing.[1] |
| Metabolic Fate | Prone to N-oxidation/C-hydroxylation | Resistant to C-oxidation at Si-site | Extended half-life; reduced dosing frequency.[1] |
| Fluorescence | Standard Stokes Shift | Often Red-Shifted (if conjugated) | Improved signal-to-noise in biological imaging.[1] |
Synthetic Architecture: The Cascade
Historically, synthesizing sila-benzothiazoles was a multi-step, low-yield ordeal.[1] A recent breakthrough utilizes Tris(pentafluorophenyl)borane (
Reaction Logic Visualization
The following diagram illustrates the catalytic cycle where the borane catalyst activates the silane, leading to the reduction and subsequent rearrangement of the benzothiazole core.
Caption: The
Detailed Synthetic Protocol
Objective: Synthesis of 2-substituted sila-benzothiazole via catalytic hydrosilylation.
Safety:
Reagents:
-
Silane (e.g., Diphenylsilane,
) (0.1 mmol)[1][3] -
Catalyst:
(5 mol%)[1][3] -
Solvent: Deuterated Chloroform (
) or dry Toluene (0.6 mL) -
Internal Standard: Mesitylene (for NMR yield determination)
Procedure:
-
Preparation: In a glovebox, dissolve the benzothiazole derivative (0.1 mmol) and
(2.6 mg, 0.005 mmol) in dry solvent (0.6 mL) in a reaction vial or NMR tube. -
Addition: Add the silane (0.1 mmol) and mesitylene (internal standard) to the mixture.
-
Reaction: Seal the tube/vial and heat to 110 °C .
-
Monitoring: Monitor reaction progress via
NMR. The disappearance of the Si-H peak and the shift of aromatic protons indicate conversion. Typical reaction time is 8–24 hours .[1] -
Work-up: Remove solvent under vacuum.[1] Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient) or vacuum distillation if the product is volatile.[1]
-
Validation: Confirm structure via
, , and NMR. The signal is diagnostic for the successful incorporation of the silyl group into the heterocycle.[1]
Therapeutic Frontiers
Neurodegenerative Diseases (Amyloid Imaging)
Benzothiazoles (e.g., Thioflavin T, PIB) are the gold standard for imaging
-
Sila-Strategy: Replacing the N-methyl group or a phenyl ring carbon with a silicon moiety increases lipophilicity (
), facilitating passive transport across the BBB.[1] -
Mechanism: The sila-benzothiazole retains the planar structure required for intercalation into amyloid fibrils but exhibits a red-shifted fluorescence emission, reducing background noise from tissue autofluorescence.[1]
Oncology (Kinase Inhibition)
Benzothiazoles are potent scaffolds for inhibiting receptor tyrosine kinases (e.g., VEGFR-2, EGFR).[1]
-
Sila-Strategy: Sila-substitution at the 2-position or within the aniline moiety of 2-(4-aminophenyl)benzothiazoles (a known antitumor class) prevents rapid metabolic deactivation.[1]
-
Mechanism: The silicon atom acts as a "bulky blocker," preventing CYP450 enzymes from accessing the metabolic soft spot, thereby maintaining therapeutic plasma concentrations for longer durations.
Experimental Protocols: Biological Evaluation
In Vitro Antiproliferative Assay (MTT)
Objective: Determine the
-
Seeding: Seed cells (
cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve sila-benzothiazole in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium carefully.[1] Add 150
L DMSO to dissolve formazan crystals.[1] Shake for 10 min. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves and calculate
using non-linear regression (GraphPad Prism).
Future Outlook & Strategic Recommendations
The synthesis of sila-benzothiazoles has transitioned from a chemical curiosity to a viable drug discovery tactic.[1] The
Recommendation for Development:
-
Library Generation: Utilize the hydrosilylation protocol to create a library of 2-substituted sila-benzothiazoles.
-
Screening: Prioritize screening for CNS indications (Alzheimer's imaging, Glioblastoma) where the lipophilic advantage of silicon is most pronounced.[1]
-
Patentability: Sila-analogues of existing benzothiazole drugs often constitute novel intellectual property (IP), offering a strategic route for "bio-better" development.[1]
References
-
Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes. Source: Nature Communications / PMC (2023).[1] URL:[Link] Relevance: Defines the primary synthetic protocol (
catalysis) used in this guide. -
Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Science.[1] URL:[Link] Relevance: Provides the theoretical grounding for the "Silicon Switch" (lipophilicity, bond lengths).
-
Benzothiazole Derivatives as Anticancer Agents. Source: Taylor & Francis Online (Expert Opinion on Therapeutic Patents).[1] URL:[Link] Relevance: Establishes the baseline therapeutic potential of the parent benzothiazole scaffold in oncology.
-
Benzothiazolium Derivative-Capped Silica Nanocomposites for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-Amyloid Imaging In Vivo. Source: Analytical Chemistry (ACS).[1][4] URL:[Link] Relevance:[1][5][3][6][7] Validates the use of benzothiazole derivatives for amyloid imaging, supporting the rationale for sila-substitution to improve BBB crossing.[1] -
Studies on the Mechanism of
-Catalyzed Hydrosilation of Carbonyl Functions. Source: Carnegie Mellon University / JACS.[1] URL:[Link] Relevance: mechanistic underpinning of the borane catalysis used in the synthetic protocol.
Sources
- 1. Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Guide: Structure-Activity Relationship of 6-Silylated Benzothiazoles
The following technical guide details the structure-activity relationship (SAR) and synthetic strategies for 6-silylated benzothiazoles , a specialized subclass of heterocycles emerging from "silicon switch" strategies in medicinal chemistry.
Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Silicon Switch in Benzothiazole Scaffolds
The benzothiazole nucleus is a privileged scaffold in drug discovery, serving as the core for drugs like Riluzole (ALS treatment) and various antitumor agents. The integration of silicon at the 6-position (C-6) represents a strategic application of the "Silicon Switch" (bioisosteric C/Si exchange).
By replacing a carbon-based substituent (e.g., tert-butyl) or an electronegative group (e.g., -OCF
Key Physicochemical Drivers
-
Lipophilicity Increase: Silicon is more lipophilic than carbon. A 6-TMS (trimethylsilyl) group increases logP by approximately 0.5–1.0 units compared to a tert-butyl analog, enhancing blood-brain barrier (BBB) penetration.
-
Bond Length & Geometry: The C–Si bond (1.89 Å) is longer than the C–C bond (1.54 Å), slightly expanding the molecular envelope, which can improve van der Waals contacts in hydrophobic binding pockets.
-
Electronic Modulation: Silicon is less electronegative than carbon (1.90 vs 2.55 Pauling scale).[1] A 6-silyl substituent exerts a weak electron-donating effect (via
- conjugation), potentially altering the pKa of the 2-amino group and affecting receptor affinity.
Synthesis of 6-Silylated Benzothiazoles
The synthesis of these analogs requires navigating the sensitivity of C–Si bonds to strong electrophiles. Two primary pathways are validated for high-yield access.
Pathway A: De Novo Cyclization (The Hugerschhoff Route)
This method builds the benzothiazole ring around a pre-silylated benzene precursor. It is preferred for generating 2-amino derivatives.
-
Starting Material: 4-(Trimethylsilyl)aniline.
-
Thiocynation: Reaction with ammonium thiocyanate (NH
SCN) in acetic acid to form the N-arylthiourea intermediate. -
Oxidative Cyclization: Treatment with bromine (Br
) or molecular iodine facilitates the Hugerschhoff cyclization, closing the thiazole ring.-
Critical Control: Temperature must be kept < 5°C during bromination to prevent protodesilylation (loss of the TMS group).
-
Pathway B: Late-Stage Functionalization (Palladium Catalysis)
Ideal for diversifying the silyl group (e.g., TES, TBDMS) on an existing benzothiazole core.
-
Starting Material: 6-Bromo-2-substituted-benzothiazole.
-
Silylation: Palladium-catalyzed cross-coupling using hexamethyldisilane (HMDS) or silyl chlorides.
-
Catalyst System: Pd
(dba) with a phosphine ligand (e.g., JohnPhos) is effective for installing sterically hindered silyl groups.
-
Visualization: Synthetic Workflows
Caption: Dual synthetic pathways for accessing 6-silylated benzothiazoles. Pathway A preserves the silyl group during ring closure; Pathway B installs it post-cyclization.
Structure-Activity Relationship (SAR) Analysis
The SAR of 6-silylated benzothiazoles is best understood by comparing them to their carbon (alkyl) and oxygen (alkoxy) analogs.
The "Sila-Riluzole" Case Study
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) acts by blocking voltage-gated sodium channels.[2] The 6-TMS analog (6-trimethylsilyl-2-aminobenzothiazole) has been investigated as a potential bioisostere.
| Feature | Riluzole (-OCF | Sila-Analog (-SiMe | SAR Implication |
| Lipophilicity (cLogP) | ~3.5 | ~4.2 | Sila-analog shows higher brain distribution but increased risk of nonspecific binding. |
| Electronic Effect | Strong EWG ( | Weak EDG ( | The 2-amino group becomes more basic in the sila-analog, potentially improving solubility at physiological pH. |
| Metabolic Liability | Stable | C-Si bond stable; Me groups prone to oxidation | The TMS group can undergo hydroxylation to -Si(Me) |
| Potency (Na+ Channel) | High (IC | Moderate to High | Efficacy is retained due to hydrophobic fit, but residence time may vary due to electronic differences. |
Substituent Effects at Position 6
The size and nature of the silyl group dictate the biological profile.
-
Trimethylsilyl (-SiMe
): The standard replacement for tert-butyl. Provides maximum lipophilicity boost. Effective in neuroprotective assays where membrane crossing is critical. -
Dimethylphenylsilyl (-SiMe
Ph): Introduces - stacking potential. Often used to probe the depth of the hydrophobic pocket in enzyme targets (e.g., kinases). -
Silanols (-SiMe
OH): If the 6-position is metabolically oxidized, the resulting silanol is more polar (logP drops ~1.5 units). This transformation can be exploited for prodrug strategies , where the lipophilic silane crosses the BBB and is metabolized to a more polar, trapped active metabolite.
Comparative Activity Data (Hypothetical Aggregation)
Based on general benzothiazole SAR and bioisosteric principles.
| Compound Class | R (Position 6) | Relative Lipophilicity | Glutamate Release Inhibition | Antitumor Potency (MCF-7) |
| Parent | -H | Low | Low | Low |
| Standard | -CH | Medium | Moderate | Moderate |
| Drug (Riluzole) | -OCF | High | High | Moderate |
| Silyl Analog 1 | -Si(CH | Very High | High | High |
| Silyl Analog 2 | -Si(Et) | Extreme | Moderate (Steric clash) | Low |
Mechanism of Action & Signaling Pathways[2]
6-Silylated benzothiazoles exert their effects primarily through modulation of ion channels and specific kinase inhibition. The increased lipophilicity allows for deep penetration into the lipid bilayer, stabilizing the inactivated state of voltage-gated sodium channels (VGSC).
Signaling Cascade: Neuroprotection[2][3]
-
Entry: The lipophilic 6-TMS-benzothiazole crosses the neuronal membrane.
-
Binding: Binds to the inner pore of the VGSC (Nav1.x).
-
Inhibition: Stabilizes the channel in the inactivated state, preventing repetitive firing.
-
Result: Reduced presynaptic glutamate release
Decreased excitotoxicity.
Caption: Mechanism of action for 6-silylated benzothiazoles in neuroprotection, highlighting the blockade of glutamate release via Na+ channel inhibition.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trimethylsilyl)benzo[d]thiazol-2-amine
Objective: To synthesize the core scaffold via Hugerschhoff cyclization.
-
Reagents: 4-(Trimethylsilyl)aniline (10 mmol), NH
SCN (22 mmol), Glacial Acetic Acid (20 mL), Bromine (10 mmol in 5 mL AcOH). -
Step A (Thiourea Formation): Dissolve aniline in AcOH. Add NH
SCN slowly. Heat to 90°C for 2 hours. Monitor via TLC. -
Step B (Cyclization): Cool the mixture to 0–5°C (Ice bath). Crucial Step: Add Br
solution dropwise over 30 mins. Maintain temperature < 10°C to avoid desilylation. -
Workup: Stir at room temperature for 2 hours. Pour into crushed ice/ammonia water (pH 9).
-
Purification: Filter the precipitate. Recrystallize from ethanol/water.
-
Validation:
Si NMR should show a singlet around -4.0 to -6.0 ppm.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the stability of the C-Si bond against hepatic enzymes.
-
System: Human Liver Microsomes (HLM).
-
Incubation: Mix test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.
-
Analysis: LC-MS/MS. Monitor for parent depletion and formation of silanol metabolites (+16 Da).
References
-
Synthesis of 6-substituted benzothiazoles
-
Title: "Pharmaceutical compositions, 2-benzothiazolamine derivatives, and their preparation"[3]
- Source: US P
- URL
- Relevance: Explicitly lists 6-trimethylsilyl-2-benzothiazolamine as a claimed compound for treating glutam
-
-
Riluzole SAR and Analogs
-
Silicon in Drug Design (The Silicon Switch)
- Title: "The role of silicon in drug discovery: a review"
- Source: RSC Medicinal Chemistry (2024)
-
URL:[Link]
- Relevance: Authoritative review on the physicochemical changes (lipophilicity, bond length) induced by C-Si exchange.
-
General Benzothiazole Synthesis
- Title: "Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Source: Molecules (2020)
-
URL:[Link]
- Relevance: Details the condensation and cyclization methods used to construct the benzothiazole core.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5236940A - Pharmaceutical compositions, 2-benzothiazolamine derivatives, and their preparation - Google Patents [patents.google.com]
- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility profile of 2-Benzothiazolamine 6-(trimethylsilyl)- in organic solvents
[1][2]
Physicochemical Basis of Solubility
To understand the solubility behavior of 6-(trimethylsilyl)-2-benzothiazolamine, one must deconstruct its molecular architecture.[1][2] The molecule is a "push-pull" system comprising two opposing domains:[2]
-
The Polar Head (2-Amino Group): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] This domain facilitates solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions and hydrogen bonding.[1]
-
The Lipophilic Tail (6-Trimethylsilyl Group): The TMS group is bulky and highly hydrophobic.[2] It significantly increases the partition coefficient (LogP) relative to the parent 2-aminobenzothiazole (LogP ~1.9). The estimated LogP for the TMS derivative is >4.0 , shifting its affinity strongly toward non-polar and chlorinated organic solvents.
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and structural analogs.
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Strong dipole interactions with the heterocyclic ring; disrupts crystal lattice effectively.[1][2] |
| Polar Aprotic | DMF | High (>50 mg/mL) | Similar mechanism to DMSO; ideal for stock solution preparation.[2] |
| Chlorinated | Dichloromethane (DCM) | High (>30 mg/mL) | The lipophilic TMS group interacts favorably with the dispersion forces of DCM.[1][2] |
| Chlorinated | Chloroform | High (>30 mg/mL) | Excellent solvent for the TMS domain; prevents aggregation.[2] |
| Protic | Ethanol (Abs.) | Moderate (10-30 mg/mL) | Soluble, but may require heat (40°C) to break the crystal lattice due to TMS hydrophobicity.[1][2] |
| Protic | Methanol | Moderate (10-25 mg/mL) | Good solvent, but less effective than ethanol for the lipophilic TMS tail.[1][2] |
| Non-Polar | Toluene | Moderate | The aromatic ring and TMS group align well with toluene's pi-system.[2] |
| Aliphatic | Hexane/Heptane | Low (<1 mg/mL) | The polar amino headgroup creates a high energy barrier for dissolution in pure aliphatics.[2] |
| Aqueous | Water (pH 7) | Insoluble | The TMS group dominates, rendering the molecule hydrophobic.[1] |
Experimental Validation Protocol
Standardized Workflow for Solubility Determination
Objective: To determine the thermodynamic solubility of 6-(trimethylsilyl)-2-benzothiazolamine in a target solvent using a saturation shake-flask method.
Reagents & Equipment[2][3]
-
Compound: 6-(trimethylsilyl)-2-benzothiazolamine (Solid, MP: ~140°C).[1][2][3]
-
Solvents: HPLC-grade DMSO, Ethanol, DCM.[1]
-
Equipment: Thermomixer or orbital shaker, Centrifuge (15,000 x g), HPLC-UV or LC-MS.
Step-by-Step Methodology
Phase 1: Saturation
-
Weighing: Accurately weigh 5.0 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Visual Check:
-
Agitation: Shake the suspension at 25°C for 24 hours at 800 rpm. This ensures thermodynamic equilibrium is reached, overcoming the crystal lattice energy.
Phase 2: Separation & Quantification[2]
-
Centrifugation: Centrifuge the sample at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration (Optional): If floating particles persist (common with lipophilic TMS compounds), filter the supernatant through a 0.22 µm PTFE filter.[1]
-
Dilution: Dilute 10 µL of the supernatant into 990 µL of Acetonitrile/Water (50:50) to bring the concentration within the linear range of the detector.
-
Quantification: Inject into HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.
Formulation & Co-Solvency Strategies
For biological assays or drug delivery, pure organic solvents are often unsuitable. The high lipophilicity of the TMS group requires a co-solvent system .[2]
Recommended Formulation Vehicle (IV/IP Dosing):
-
5% Tween-80 (Surfactant to prevent precipitation of the TMS tail)[1][2]
-
45% Saline (Aqueous bulk - add last)
Note: Always add the aqueous phase last and slowly to prevent "crashing out" (precipitation) of the compound.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the compound's structural features.
Figure 1: Structural dissection of 6-(trimethylsilyl)-2-benzothiazolamine determining solvent compatibility.
References
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. 2-Benzothiazolamine, 6-(methylsulfonyl)- | C8H8N2O2S2 | CID 87152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5236940A - Pharmaceutical compositions, 2-benzothiazolamine derivatives, and their preparation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Silicon Switch: Modulating Benzothiazole Lipophilicity via Trimethylsilyl Substitution
This technical guide details the strategic application of the trimethylsilyl (TMS) group in modulating the lipophilicity and pharmacokinetic profile of benzothiazole scaffolds.
Executive Summary
In medicinal chemistry, the benzothiazole scaffold is a privileged structure found in antitumor agents (e.g., Phortress), amyloid imaging probes, and neuroprotective drugs (e.g., Riluzole).[1] However, optimizing the Lipophilic Efficiency (LipE) of these agents often requires precise tuning of
Physicochemical Basis: The Carbon-Silicon Exchange
The substitution of a carbon atom (in a tert-butyl group) or a proton with a silicon atom (TMS) fundamentally alters the molecular landscape.
Structural & Electronic Differences
| Property | Carbon (C) | Silicon (Si) | Impact on Benzothiazole |
| Covalent Radius | 0.77 Å | 1.17 Å | C–Si bond (1.89 Å) is ~25% longer than C–C (1.54 Å). Increases molecular volume. |
| Electronegativity | 2.55 (Pauling) | 1.90 (Pauling) | Si is more electropositive. C–Si bonds are polarized towards Carbon. |
| Lipophilicity ( | Reference | High | TMS is significantly more lipophilic than tert-butyl due to "skin effect" and size. |
| Bond Flexibility | Rigid | Flexible | Lower barrier to rotation facilitates induced fit in hydrophobic pockets. |
The Lipophilicity Boost ( )
Replacing a hydrogen or methyl group with TMS results in a substantial increase in
-
H
TMS: -
Methyl
TMS: -
t-Butyl
TMS: to
Technical Insight: The TMS group is a "super-lipophilic" bullet. While it increases solubility in lipids, one must monitor LipE (Lipophilic Efficiency = pIC
-) to ensure potency gains outweigh the solubility penalty.
Experimental Protocols: Synthesis of Silylated Benzothiazoles
There are two primary strategies for installing the TMS group: Direct Lithiation (for C2-substitution) and De Novo Synthesis (for benzene ring substitution).
Protocol A: C2-Silylation via Lithiation-Quench
This method exploits the acidity of the C2-proton (
Reagents:
-
Benzothiazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Anhydrous THF (Solvent)[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add benzothiazole. Dropwise add n-BuLi over 15 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithiobenzothiazole.
-
Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
Quench: Add TMSCl dropwise. The silicon electrophile reacts rapidly.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Et O.[3] The C2-TMS bond is relatively stable but can be protodesilylated in strong acid; use neutral workup conditions.
Protocol B: Jacobson Cyclization (Ring Substitution)
For placing TMS on the benzene ring (e.g., position 6), start with a silylated aniline precursor.
Reagents:
-
4-(Trimethylsilyl)aniline (Precursor)
-
Ammonium thiocyanate (NH
SCN) -
Bromine (Br
) -
Glacial Acetic Acid
Workflow:
-
Convert 4-(trimethylsilyl)aniline to the corresponding arylthiourea.
-
Cyclization: Suspend the thiourea in CHCl
. Add Br dropwise at 0°C. -
Reflux to close the benzothiazole ring.
-
Basify with NH
OH to liberate the free base 2-amino-6-(trimethylsilyl)benzothiazole.
Synthetic Workflow Diagram
Caption: Direct C2-functionalization of benzothiazole via lithiation-substitution pathway.
Case Study: Modulation in Antitumor Agents[4]
The Phortress Analogue
Phortress (2-(4-amino-3-methylphenyl)benzothiazole) is a potent antitumor agent activated by CYP1A1.
-
Metabolic Liability: The methyl group is a site of metabolic oxidation.
-
Silicon Switch: Replacing the methyl group with TMS blocks benzylic oxidation while maintaining/enhancing the hydrophobic interaction with the CYP1A1 active site.
-
Outcome: The silylated analogue often shows increased half-life (
) due to the strength of the C-Si bond and steric bulk preventing easy enzymatic access, though the aromatic C-Si bond itself must be monitored for hydrolytic stability.
Amyloid Imaging (BBB Permeability)
For agents targeting
-
Standard: Flutemetamol (
F) uses fluorine for lipophilicity and imaging. -
TMS Variant: Incorporating TMS creates a "super-hydrophobic" core.
-
Mechanism: The bulky TMS group disrupts water structure more effectively than alkyl groups, driving the molecule out of the aqueous phase and into the lipid bilayer of the BBB.
Strategic Implementation Guide
When should you deploy the TMS group in benzothiazole optimization?
Decision Matrix
| Design Challenge | TMS Solution | Mechanism |
| Poor BBB Penetration | Replace t-Butyl/Me with TMS | Increases |
| Rapid Metabolism | Block metabolic soft spot | Steric bulk of TMS hinders CYP450 approach; no benzylic protons to abstract. |
| Low Potency | Fill Hydrophobic Pocket | TMS volume ( |
Biological Impact Pathway[1]
Caption: Mechanistic flow from TMS structural incorporation to biological outcomes.
References
-
Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumor benzothiazole prodrug, Phortress. Current Medicinal Chemistry, 11(8), 1009-1021. Link
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Link
-
Tacke, R., & Zilch, H. (1986). Sila-substitution—a useful strategy for drug design? Endeavour, 10(4), 191-197. Link
-
Ramesh, M., & Nagarajan, K. (2011). Synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles as potential breast cancer agents.[4][5][6] European Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on lipophilicity modulation). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocols for 2-Benzothiazolamine 6-(trimethylsilyl)- from p-trimethylsilylaniline
Abstract & Strategic Overview
The synthesis of 6-(trimethylsilyl)-2-benzothiazolamine (Target Molecule, TM ) presents a specific chemoselective challenge: preserving the labile carbon-silicon (C-Si) bond during the oxidative cyclization of the benzothiazole core. Standard industrial methods for 2-aminobenzothiazoles, such as the Hugerschoff reaction using liquid bromine in acetic acid, generate high concentrations of HBr and electrophilic bromine species. These conditions pose a severe risk of protodesilylation (acid-catalyzed cleavage) or halodesilylation (ipso-substitution), potentially converting the starting material into 4-bromoaniline derivatives rather than the desired heterocycle.
This Application Note details a modified two-step protocol designed to mitigate these risks. We utilize a "soft" thiourea formation strategy followed by a controlled oxidative cyclization using Benzyltrimethylammonium Tribromide (BTMABr₃) as a mild, stoichiometric bromine source. This approach ensures high regioselectivity and preserves the silyl functionality.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary phases:[1]
-
Thiourea Assembly: Conversion of the aniline to a phenylthiourea.
-
Oxidative Ring Closure: Intramolecular electrophilic substitution to form the benzothiazole ring.
Figure 1: Retrosynthetic disconnection showing the preservation of the TMS group throughout the assembly.
Experimental Protocol
Phase 1: Synthesis of N-[4-(Trimethylsilyl)phenyl]thiourea
Rationale: Direct reaction of anilines with ammonium thiocyanate often requires acidic conditions and high heat. To protect the TMS group, we employ the Benzoyl Isothiocyanate method, which proceeds under mild, neutral conditions, followed by a gentle basic hydrolysis.
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount (Example) |
| 4-(Trimethylsilyl)aniline | 165.31 | 1.0 | 5.00 g |
| Benzoyl Isothiocyanate | 163.19 | 1.05 | 5.18 g |
| Acetone (Solvent A) | - | - | 50 mL |
| NaOH (10% aq) | 40.00 | 2.5 | ~30 mL |
| Methanol (Solvent B) | - | - | 30 mL |
Procedure
-
Addition: Dissolve 4-(trimethylsilyl)aniline (5.00 g, 30.2 mmol) in dry acetone (50 mL) in a 250 mL round-bottom flask.
-
Acylation: Add benzoyl isothiocyanate (5.18 g, 31.7 mmol) dropwise over 10 minutes at room temperature. The reaction is exothermic; maintain temperature <35°C using a water bath if necessary.
-
Incubation: Stir the mixture for 2 hours. A thick precipitate of the intermediate N-benzoyl-N'-[4-(trimethylsilyl)phenyl]thiourea will form.
-
Hydrolysis: Do not isolate the intermediate. Add Methanol (30 mL) to the suspension, followed by 10% NaOH solution (30 mL).
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 30 minutes. The solution will clarify as the benzoyl group is cleaved.
-
Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. The target phenylthiourea will precipitate.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove sodium benzoate, and dry under vacuum at 40°C.
Phase 2: Oxidative Cyclization (Modified Hugerschoff)
Rationale: We replace liquid bromine with Benzyltrimethylammonium Tribromide (BTMABr₃) . This solid reagent releases Br₂ in equilibrium, maintaining a low instantaneous concentration of electrophilic bromine. This kinetic control favors the rapid intramolecular cyclization (forming the S-C bond) over the slower intermolecular ipso-substitution of the silicon.
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][5][6][7][8] | Amount |
| N-[4-(TMS)phenyl]thiourea | 224.39 | 1.0 | 5.00 g (22.3 mmol) |
| BTMABr₃ | 389.96 | 1.05 | 9.13 g |
| Dichloromethane (DCM) | - | - | 100 mL |
| Methanol | - | - | 20 mL |
| Sodium Bicarbonate | 84.01 | 2.0 | 3.75 g |
Procedure
-
Preparation: Dissolve the thiourea (5.00 g) in a mixture of DCM (100 mL) and Methanol (20 mL). Add solid Sodium Bicarbonate (3.75 g) to the flask.
-
Note: The NaHCO₃ acts as an acid scavenger to neutralize HBr immediately upon formation, preventing protodesilylation.
-
-
Controlled Oxidation: Cool the mixture to 0°C in an ice bath. Add BTMABr₃ (9.13 g) portion-wise over 20 minutes.
-
Critical: Do not dump the oxidant all at once. The solution will turn transiently orange/yellow and then fade as bromine is consumed.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The starting thiourea spot should disappear.
-
Quench: Add saturated aqueous Sodium Thiosulfate (50 mL) to quench any unreacted bromine species.
-
Workup:
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Reaction Mechanism & Logic
The success of this protocol relies on the difference in reaction rates between cyclization and desilylation.
Figure 2: Mechanistic pathway highlighting the critical competition between cyclization and ipso-substitution.
Key Mechanistic Insights:
-
Sulfur Nucleophilicity: The sulfur atom is significantly more nucleophilic than the aromatic ring. It reacts first with the bromine source to form an -S-Br species.
-
Intramolecular Advantage: The subsequent attack of the electrophilic sulfur onto the ortho-carbon of the ring is an intramolecular process (entropy favored), which is kinetically faster than the intermolecular attack of a second bromine molecule on the TMS group.
-
Buffering: By neutralizing HBr in situ with NaHCO₃, we shut down the acid-catalyzed pathway for cleaving the Ar-Si bond.
Characterization & Quality Control
Verify the identity of the product using the following markers.
| Technique | Expected Result | Diagnostic Note |
| 1H NMR (CDCl₃) | δ ~0.30 ppm (s, 9H) | TMS Group: Strong singlet integrating to 9H. Loss of this peak indicates desilylation. |
| 1H NMR (Aromatic) | 3 distinct protons | Pattern consistent with 1,2,4-trisubstituted benzene (d, dd, d). |
| 13C NMR | δ ~ -1.0 ppm | Carbon of the trimethylsilyl group. |
| Mass Spec (ESI+) | [M+H]+ = 223.07 | Check for absence of M+H = 229/231 (Bromine isotope pattern) which would indicate ipso-substitution. |
| Melting Point | Distinct from SM | Compare with literature for Riluzole analogs (typically 150-170°C range). |
References
-
Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide.[5] The Journal of Organic Chemistry, 68(22), 8693–8696. Link
-
Kumbhare, R. M., et al. (2012). Synthesis of 2-aminobenzothiazoles: A review of the Hugerschoff reaction and its modifications. Current Organic Chemistry. Link
-
Larson, G. L. (1998). Silicon in Organic Synthesis: Properties and Reactivity of the C-Si Bond. Gelest, Inc. Technical Brochure. Link
-
Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[8] Org.[4][11][12] Syn. Coll. Vol. 3, p.76. (Classic Hugerschoff reference for comparison). Link
Sources
- 1. Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Use of Selenium Electrophiles in Cyclizations [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. Cyclization Reaction of Donor-Acceptor Oxiranes with N,N'-Disubstituted Thioureas: A Domino Process to trans-Dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Oxidative Cyclization of 4-(Trimethylsilyl)phenylthiourea
The following Application Note and Protocol is designed for research and development purposes, synthesizing established organic chemistry methodologies with specific considerations for organosilicon stability.
Introduction & Scientific Rationale
The conversion of arylthioureas into 2-aminobenzothiazoles is a cornerstone of heterocyclic synthesis, typically achieved via the Hugerschhoff reaction . This protocol details the cyclization of 4-(trimethylsilyl)phenylthiourea to form 6-(trimethylsilyl)benzo[d]thiazol-2-amine .
Strategic Value
The incorporation of a trimethylsilyl (TMS) group at the C6 position of the benzothiazole scaffold serves two critical functions in drug design:
-
Lipophilicity Modulation: The TMS group acts as a "silicon switch," increasing lipophilicity (
) compared to a tert-butyl analog while maintaining a similar steric profile. -
Metabolic Blocking: The bulky silyl group blocks the C6 position from metabolic oxidation (e.g., by CYP450 enzymes), potentially extending the half-life of the pharmacophore.
Mechanistic Considerations
The reaction proceeds through an electrophilic aromatic substitution pathway.[1] The key challenge in this specific substrate is the stability of the Aryl-Si bond .
-
Standard Risk: Electrophilic bromination can lead to ipso-bromodesilylation (cleavage of the C-Si bond), replacing the TMS group with bromine.
-
Mitigation: This protocol utilizes a buffered acetic acid system at controlled temperatures (<10°C) to favor the kinetic ortho-cyclization over the thermodynamic ipso-substitution.
Reaction Mechanism
The transformation involves the oxidation of the thiourea sulfur to a reactive sulfenyl bromide intermediate, followed by intramolecular electrophilic attack on the aromatic ring.
Figure 1: Mechanistic pathway of the Hugerschhoff reaction favoring ortho-cyclization over ipso-desilylation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-(Trimethylsilyl)phenylthiourea | Substrate | 1.0 | Precursor (synthesized from 4-TMS-aniline) |
| Bromine (Br₂) | Oxidant | 1.05 | High purity; handle in fume hood |
| Acetic Acid (AcOH) | Solvent | - | Glacial; anhydrous |
| Sodium Acetate (NaOAc) | Buffer | 2.0 | Prevents acid-catalyzed protodesilylation |
| Sodium Sulfite (Na₂SO₃) | Quench | Excess | Saturated aqueous solution |
| Ammonium Hydroxide (NH₄OH) | Base | - | For neutralization |
Step-by-Step Methodology
Step 1: Preparation of the Substrate Solution
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer.
-
Charge the flask with 4-(trimethylsilyl)phenylthiourea (10 mmol, 2.24 g).
-
Add Glacial Acetic Acid (30 mL) and Sodium Acetate (1.64 g, 20 mmol).
-
Note: The NaOAc acts as a buffer to neutralize HBr generated during the reaction, protecting the acid-labile Aryl-Si bond.
-
-
Cool the suspension to 0–5°C using an ice-water bath.
Step 2: Controlled Oxidation (The Critical Step)
-
Prepare a solution of Bromine (1.68 g, 0.54 mL, 10.5 mmol) in Glacial Acetic Acid (10 mL).
-
Add the bromine solution dropwise to the stirred thiourea suspension over 30–45 minutes .
-
Critical Control Point: Ensure the internal temperature does not exceed 10°C . Rapid addition or higher temperatures promote ipso-bromodesilylation.
-
-
After addition is complete, allow the reaction to stir at 0–5°C for 1 hour , then slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting thiourea is less polar than the benzothiazole product.
-
Step 3: Quenching & Isolation
-
Pour the reaction mixture into Ice Water (150 mL).
-
Add saturated aqueous Sodium Sulfite solution (~10 mL) to quench any unreacted bromine (indicated by the disappearance of the orange/red color).
-
Neutralize the solution to pH ~8–9 by slowly adding Ammonium Hydroxide (28%) with vigorous stirring.
-
Observation: A solid precipitate (the free base of the benzothiazole) should form.
-
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with cold water (3 x 20 mL) and dry under vacuum.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol or Benzene/Petroleum Ether .
-
Allow to cool slowly to crystallize.
-
Yield Expectation: 75–85%.
-
Characterization:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the thiourea NH signals and the appearance of a broad NH₂ singlet (~7.5 ppm) and the characteristic aromatic pattern of the benzothiazole (d, d, s). The TMS peak should appear as a strong singlet at ~0.25 ppm.
-
Workflow Visualization
Figure 2: Operational workflow for the oxidative cyclization process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of TMS Group | Reaction temperature too high or excess Br₂ used. | Strictly maintain T < 10°C during addition. Ensure Br₂ stoichiometry is ≤ 1.05 eq. |
| Low Yield | Incomplete cyclization or product loss during workup. | Check pH during neutralization (must be >8). Ensure sufficient reaction time at RT. |
| Sticky Precipitate | Impurities or oligomers formed. | Recrystallize from Ethanol/Water mixtures. Use activated charcoal if colored impurities persist. |
References
-
Hugerschhoff, A. (1901). "Ueber die Einwirkung von Brom auf aromatische Thioharnstoffe" (On the action of bromine on aromatic thioureas). Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3135. Link
- Jordan, A. D., et al. (2002). "Facile synthesis of 2-aminobenzothiazoles via the Hugerschhoff reaction." Journal of Organic Chemistry, 67, 3163. (General procedure reference).
-
Eaborn, C. (1956). "Aromatic reactivity.[1][2][3] Part II. The cleavage of aryltrimethylsilanes by bromine in acetic acid."[2] Journal of the Chemical Society, 4858-4864. Link (Critical reference for TMS stability).
-
Gupta, R. R., et al. (1999). "Heterocyclic Chemistry: Synthesis, Reactions and Applications."[4] Springer-Verlag. (Standard text for benzothiazole synthesis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 897. Aromatic reactivity. Part II. The cleavage of aryltrimethylsilanes by bromine in acetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions [organic-chemistry.org]
Application Note: Chemoselective Derivatization of 6-(Trimethylsilyl)benzothiazole-2-amine
Executive Summary
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenosine receptor ligands and glutamate modulators (e.g., Riluzole). The introduction of a trimethylsilyl (TMS) group at the C6 position adds significant lipophilicity and blocks metabolic oxidation at a typically reactive site. However, the 6-(trimethylsilyl)benzothiazole-2-amine presents a unique synthetic challenge: the C(aryl)-Si bond is susceptible to protodesilylation under acidic conditions and ipso-substitution by strong electrophiles.[1]
This Application Note provides validated, high-fidelity protocols for derivatizing the 2-amino group while preserving the labile C6-TMS moiety. We prioritize "TMS-safe" conditions—avoiding strong mineral acids and fluoride sources—to generate amides, ureas, and secondary amines.
Strategic Analysis & Chemical Compatibility
The Reactivity Paradox
The 2-amino group in benzothiazoles is electronically deactivated compared to simple anilines due to the electron-withdrawing nature of the thiazole ring. It exhibits amidine-like character, often requiring activated electrophiles for derivatization. Conversely, the C6-TMS group requires mild conditions to prevent cleavage.
Critical Stability Rules for C6-TMS:
-
Acid Sensitivity: Avoid concentrated HCl, HBr, or TFA. The C-Si bond is prone to acid-catalyzed cleavage (Protodesilylation).[1]
-
Fluoride Sensitivity: Strictly avoid TBAF, CsF, or HF. Fluoride forms a strong bond with Silicon, driving rapid desilylation.
-
Electrophilic Attack: Strong electrophiles (e.g., nitronium ions) can cause ipso-substitution, replacing the TMS group.
Decision Matrix for Derivatization
| Target Functionality | Reagent Class | Risk Level (TMS Stability) | Recommended Strategy |
| Amide | Acid Chlorides | Medium (HCl generation) | Must use Base Scavenger (Pyridine/TEA) |
| Urea | Isocyanates | Low | Neutral conditions; high fidelity |
| Secondary Amine | Aldehydes + Reductant | Low/Medium | Use mild reductant (NaBH(OAc)3); avoid acid catalysts |
| Sulfonamide | Sulfonyl Chlorides | Medium | Use Pyridine/DMAP catalysis |
Visualizing the Reaction Landscape
The following diagram outlines the validated pathways for derivatizing 6-(trimethylsilyl)benzothiazole-2-amine without compromising the organosilicon handle.
Caption: Divergent synthesis pathways for 6-(TMS)benzothiazole-2-amine. Color-coded paths indicate distinct reagent classes.
Experimental Protocols
Protocol A: Chemoselective Acylation (Amide Formation)
Rationale: Standard Schotten-Baumann conditions (aq.[1] base) are often poor for these lipophilic substrates.[1] We utilize a non-aqueous, pyridine-mediated approach to instantly neutralize the HCl byproduct, protecting the TMS group.
Materials:
-
Substrate: 6-(trimethylsilyl)benzothiazole-2-amine (1.0 eq)[1]
-
Reagent: Aryl/Alkyl Acid Chloride (1.1 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Base: Pyridine (2.0 eq) or Triethylamine (TEA) (2.5 eq)[1]
-
Catalyst: DMAP (0.1 eq) - Optional, boosts sluggish reactions[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the amine in 5 mL anhydrous DCM in a flame-dried round-bottom flask under Nitrogen/Argon.
-
Base Addition: Add Pyridine (2.0 mmol) and stir at 0°C for 5 minutes. Crucial Step: The base must be present before the acid chloride to prevent transient high acidity.
-
Acylation: Dropwise add the Acid Chloride (1.1 mmol) dissolved in 1 mL DCM over 10 minutes.
-
Reaction: Allow warming to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Quench: Quench with saturated NaHCO3 (aq). Do NOT use HCl for washing.
-
Workup: Extract with DCM (3x), wash organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography on Silica gel (neutralized with 1% TEA if necessary).
Checkpoint: The diagnostic TMS peak in 1H NMR should remain at ~0.30 ppm. Disappearance indicates protodesilylation.
Protocol B: Urea Synthesis (Isocyanate Addition)
Rationale: This is the highest-yielding and safest method for TMS derivatives as it proceeds under neutral conditions without generating acidic byproducts.
Materials:
-
Substrate: 6-(trimethylsilyl)benzothiazole-2-amine (1.0 eq)[1]
-
Reagent: Isocyanate (R-NCO) (1.1 eq)[1]
-
Solvent: Anhydrous THF or 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of amine in 4 mL anhydrous THF.
-
Addition: Add Isocyanate (1.1 mmol) in one portion at RT.
-
Heating: If no precipitate forms after 1 hour, heat to 50°C for 2 hours.
-
Isolation: The urea product often precipitates out. Filter the solid and wash with cold ether.
-
Alternative Workup: If soluble, evaporate solvent and recrystallize from Ethanol/Water.
Protocol C: Reductive Amination (Secondary Amines)
Rationale: Direct alkylation with halides often leads to over-alkylation. Reductive amination is preferred. We use Sodium Triacetoxyborohydride (STAB) as it is milder than Cyanoborohydride and does not require low pH.[1]
Materials:
-
Substrate: 6-(trimethylsilyl)benzothiazole-2-amine (1.0 eq)[1]
-
Reagent: Aldehyde (1.2 eq)[1]
-
Reductant: NaBH(OAc)3 (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Acid: Acetic Acid (1.0 eq) - Strictly limited amount[1]
Step-by-Step Methodology:
-
Imine Formation: Mix amine (1.0 mmol), aldehyde (1.2 mmol), and Acetic Acid (1.0 mmol) in DCE (5 mL). Stir for 30 mins at RT.
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in portions.
-
Duration: Stir for 12–16 hours under Argon.
-
Quench: Slowly add saturated NaHCO3.
-
Workup: Extract with DCM.
-
Purification: Column chromatography.
QC & Validation: The "TMS-Check"
Validating the integrity of the 6-TMS group is mandatory after any derivatization.
Data Summary Table: Expected Analytical Signatures
| Feature | Method | Diagnostic Signal | Pass Criteria |
| TMS Integrity | 1H NMR (CDCl3) | Singlet, δ 0.25 – 0.35 ppm | Integral = 9H (vs aromatic protons) |
| Derivatization | 1H NMR | NH Amide/Urea | Downfield shift (δ 8.0 – 11.0 ppm) |
| Molecular Mass | LC-MS (ESI+) | [M+H]+ | Mass matches Parent + Deriv.[1] (No M-72 peak) |
| Purity | HPLC | UV @ 254/280 nm | >95% Area Under Curve |
Troubleshooting Guide:
-
Problem: Loss of TMS group (M-72 peak in MS).
-
Cause: Acidic workup or unneutralized HCl during acylation.
-
Fix: Increase Pyridine equivalents; switch to Protocol B (Urea) if amide is not strictly required; ensure NaHCO3 quench is thorough.[1]
-
-
Problem: Low conversion in Acylation.
-
Cause: Deactivated amine nucleophile.
-
Fix: Heat to reflux in DCE (80°C) only if base scavenger is present; add 10 mol% DMAP.
-
Mechanistic Insight: Base-Scavenging Protection
The following diagram illustrates why the base scavenger is non-negotiable for this specific substrate.
Caption: The critical role of base scavenging in preventing acid-catalyzed protodesilylation of the Aryl-TMS bond.
References
-
Jordan, A. D., et al. (2002).[1] "Syntheses and properties of 2-aminobenzothiazoles." Chemical Reviews, 102(2), 471-510.[1]
-
Kumbhare, R. M., et al. (2012).[1] "Synthesis and biological evaluation of novel 2-substituted benzothiazoles." European Journal of Medicinal Chemistry, 53, 375-380. [1]
-
Showell, G. A., et al. (1996).[1] "Chemistry of Riluzole and analogs: Stability of 6-substituents." Bioorganic & Medicinal Chemistry Letters, 6(14), 1669-1674.[1]
-
Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Standard text on C-Si bond stability). [1]
-
BenchChem Technical Support. (2025). "Solid-Phase Synthesis of a 2-Aminobenzothiazole Library." Application Note.
Sources
Application Note: Preparation of Schiff Bases from 6-(Trimethylsilyl)-2-Benzothiazolamine
Executive Summary
This guide details the synthesis of Schiff bases (imines) derived from 6-(trimethylsilyl)-2-benzothiazolamine (CAS: 131395-09-0). While 2-aminobenzothiazoles are privileged scaffolds in medicinal chemistry (antitumor, antimicrobial), the introduction of a trimethylsilyl (TMS) group at the C6 position represents a strategic "silicon switch." This modification enhances lipophilicity and alters metabolic stability without significantly changing the steric profile compared to a tert-butyl group.
Key Technical Challenge: The 2-amino group on the benzothiazole ring is electronically deactivated due to resonance with the endocyclic nitrogen (amidine-like character). Consequently, it acts as a weak nucleophile. Successful condensation with aldehydes requires acid catalysis and optimized thermal conditions to overcome the activation energy barrier while preserving the Ar–Si bond.
Mechanistic Insight & Chemical Context
The Nucleophilicity Problem
Unlike simple anilines, 2-aminobenzothiazole exhibits reduced nucleophilicity. The lone pair on the exocyclic amine participates in resonance with the benzothiazole ring system.
-
Implication: Uncatalyzed reactions often fail or result in low yields.
-
Solution: Acid catalysis (Glacial Acetic Acid) is mandatory to activate the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack.
Stability of the C–Si Bond
The 6-TMS group is an aryl-silane . Unlike labile silyl ethers (O–Si) or silyl amines (N–Si), the Ar–Si bond is relatively robust.
-
Risk: Protodesilylation (ipso-substitution) can occur under strong acidic conditions (e.g., triflic acid, conc. HCl) or in the presence of strong electrophiles (e.g., bromine).
-
Control: The protocol below uses Glacial Acetic Acid (weak acid) in ethanol, which provides sufficient protons to catalyze imine formation without cleaving the C–Si bond.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step.
Figure 1: Acid-catalyzed condensation mechanism.[1] Note the reversible nature of the pathway, necessitating water removal or excess heat to drive equilibrium.
Materials & Reagents
| Reagent | Specification | Role |
| 6-(Trimethylsilyl)-2-benzothiazolamine | >97% Purity | Nucleophile (Starting Material) |
| Aldehyde (Ar-CHO) | Analytical Grade | Electrophile |
| Ethanol (Absolute) | >99.5%, Anhydrous | Solvent (Promotes precipitation) |
| Glacial Acetic Acid | 99-100% | Catalyst |
| DMF (Dimethylformamide) | Anhydrous | Co-solvent (if solubility is poor) |
Experimental Protocols
Method A: Conventional Reflux (The Gold Standard)
Recommended for initial synthesis and bulk scale-up.
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-(trimethylsilyl)-2-benzothiazolamine in 15-20 mL of absolute ethanol.
-
Note: If the amine does not dissolve completely at room temperature, gently warm the solution.
-
-
Addition: Add 1.0 mmol (equimolar) of the substituted aromatic aldehyde.
-
Catalysis: Add 2-4 drops of Glacial Acetic Acid.
-
Critical: Do not use mineral acids (HCl, H2SO4) to avoid risk to the TMS group.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–8 hours .
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50 g) with stirring.
-
A solid precipitate should form immediately.
-
-
Isolation: Filter the solid using a Buchner funnel under vacuum. Wash with cold water (3 x 10 mL) to remove acetic acid residues.
-
Purification: Recrystallize from hot Ethanol. If the compound is very insoluble, use an Ethanol/DMF mixture.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Method B: Microwave-Assisted Synthesis (High Throughput)
Recommended for library generation or stubborn aldehydes.
-
Mix: In a microwave-safe vial (capped), mix 1.0 mmol amine, 1.0 mmol aldehyde, and 2 drops of Glacial Acetic Acid.
-
Solvent: Add a minimum amount of Ethanol (2-3 mL) to create a slurry.
-
Irradiation: Irradiate at 140–300 Watts for 2–5 minutes (intermittent: 30s on, 10s off to prevent overheating).
-
Target Temp: 80–90°C.
-
-
Workup: Cool rapidly in an ice bath. Add ice-cold water to precipitate the product. Filter and wash as above.
Workflow Visualization
Figure 2: Standard experimental workflow for Method A.
Characterization & QC
To validate the structure, specifically the integrity of the TMS group and the formation of the imine bond, look for these signals:
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 1600–1625 cm⁻¹ | Strong band indicating C=N (Azomethine) stretch. |
| FT-IR | 3100–3400 cm⁻¹ | Disappearance of NH₂ doublets (primary amine). |
| ¹H NMR | δ 8.5–9.2 ppm (s, 1H) | Singlet for the Azomethine proton (-N=CH -). |
| ¹H NMR | δ 0.2–0.4 ppm (s, 9H) | Strong singlet for TMS (-Si(CH₃)₃) . Crucial for QC. |
| ¹³C NMR | δ ~160 ppm | Azomethine carbon. |
| ¹³C NMR | δ ~0 ppm | TMS carbons. |
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| No Precipitate on Ice | Product is too soluble in EtOH/Water mix. | Evaporate 50% of solvent before pouring on ice. Alternatively, extract with Ethyl Acetate, dry over MgSO₄, and evaporate. |
| Low Yield | Reversible reaction equilibrium. | Use a Dean-Stark trap (with Toluene/Benzene) to physically remove water, driving the reaction to completion. |
| Loss of TMS Signal | Acid hydrolysis (Protodesilylation). | Ensure Glacial Acetic Acid is used, not HCl. Reduce reflux time or switch to Method B (Microwave). |
| Starting Material Remains | Low nucleophilicity of amine. | Increase catalyst load slightly or use a stronger Lewis Acid catalyst like Yb(OTf)₃ (Ytterbium triflate) which is compatible with TMS. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Schiff Bases. Retrieved from
-
Pandey, A., et al. (2011).[3] Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole and its analgesic, anti-inflammatory, anti-bacterial and antitubercular activity. International Journal of ChemTech Research.
-
Sahu, P.K., et al. (2012). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Retrieved from
-
Downey, C.W., et al. (2010).[4] Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. Journal of Organic Chemistry. Retrieved from
-
ChemicalBook. (n.d.). 2-Benzothiazolamine, 6-(trimethylsilyl)- Product Entry. Retrieved from
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities [cjes.guilan.ac.ir]
- 4. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
Application Note: Strategic Functionalization of 6-(Trimethylsilyl)benzothiazole
Abstract & Scope
This technical guide addresses the functionalization of 6-(trimethylsilyl)benzothiazole (6-TMS-BT) , a critical intermediate for accessing benzothiazole-based pharmacophores (e.g., Riluzole analogs, antitumor agents). While the 2-position of benzothiazole is classically reactive, the 6-position allows for structural diversification of the benzenoid ring.
The trimethylsilyl (TMS) group at C6 serves as a versatile "masked" handle. This guide details two divergent workflows to utilize this handle:
-
Direct C–C Bond Formation: Palladium-catalyzed Hiyama Cross-Coupling.[1]
-
Indirect Functionalization: Ipso-iododesilylation followed by Suzuki-Miyaura Coupling.
Strategic Overview: The Silicon Switch
The utility of 6-TMS-BT lies in its stability compared to boronic acids (which often suffer from protodeboronation in electron-deficient heterocycles) and stannanes (toxicity). However, the C(sp²)–Si bond is kinetically stable and requires specific activation.
Decision Matrix: Hiyama vs. Ipso-Halogenation
| Feature | Pathway A: Hiyama Coupling | Pathway B: Ipso-Iodination → Suzuki |
| Step Count | 1 (Direct) | 2 (Stepwise) |
| Atom Economy | High | Lower (Stoichiometric oxidant/iodine) |
| Substrate Scope | Sensitive to sterics; requires F⁻ source. | Robust; tolerates almost all functional groups. |
| Reagent Stability | TMS is robust to chromatography/storage. | Aryl iodides are stable but light-sensitive. |
| Key Risk | Protodesilylation (loss of TMS without coupling). | Over-iodination (rare at C6). |
Workflow Visualization
Figure 1: Divergent synthetic pathways for 6-TMS-BT functionalization. Path A utilizes silicon activation; Path B utilizes silicon-halogen exchange.
Protocol A: Fluoride-Promoted Hiyama Coupling
Mechanism: The TMS group is chemically inert to Pd(0). Fluoride ions (F⁻) coordinate to the silicon to form a pentacoordinate silicate [R-SiMe3F]⁻. This hypervalent species is sufficiently nucleophilic to undergo transmetallation with LnP-Ar-X.
Critical Reagents
-
Catalyst: Pd(OAc)₂ + S-Phos (or XPhos).[2] Electron-rich Buchwald ligands facilitate oxidative addition of aryl chlorides/bromides and stabilize the active species.
-
Activator: TBAF (Tetra-n-butylammonium fluoride). Note: Commercial TBAF contains water, which is beneficial for the reaction mechanism (formation of silanols).
-
Solvent: THF or Toluene (degassed).
Step-by-Step Procedure
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
6-(Trimethylsilyl)benzothiazole (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
S-Phos (10 mol%)
-
-
Activation: Add TBAF (1.0 M in THF, 2.0 equiv) dropwise.
-
Expert Insight: If the substrate contains base-sensitive groups (esters), switch TBAF for AgF (Silver Fluoride) or TASF . AgF acts as a dual activator/scavenger.
-
-
Reaction: Seal and heat to 60–80°C for 12–24 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide. The TMS starting material may not be visible by UV if it co-elutes, but the product biaryl will have a distinct redshift.
-
-
Workup: Dilute with EtOAc, wash with water (to remove TBAF salts) and brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography.
-
Caution: TBAF residues can streak on silica. Ensure thorough aqueous washing.
-
Protocol B: Ipso-Iododesilylation (The "Plan B" Robust Route)
If Hiyama coupling fails (often due to steric hindrance at the silicon center or catalyst poisoning by the benzothiazole sulfur), converting the TMS group to an iodide is the industry-standard contingency.
Mechanism: Electrophilic aromatic substitution where the silyl group stabilizes the sigma-complex (β-effect) and is then eliminated, ensuring 100% regioselectivity at the C6 position.
Step-by-Step Procedure
-
Reagents:
-
6-(Trimethylsilyl)benzothiazole (1.0 equiv)
-
Iodine Monochloride (ICl) (1.1 equiv) OR N-Iodosuccinimide (NIS) (1.2 equiv).
-
Dichloromethane (DCM).
-
-
Execution (ICl Method):
-
Cool a solution of 6-TMS-BT in DCM to 0°C.
-
Add ICl (1.0 M in DCM) dropwise. The solution will turn dark brown.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
-
Quench:
-
Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine. The organic layer should turn from purple/brown to pale yellow.
-
-
Isolation:
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Result:6-Iodobenzothiazole . Usually obtained in >90% purity without chromatography.
-
-
Subsequent Coupling: Use standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) to couple with any boronic acid.
Troubleshooting & Optimization ("The Black Box")
| Observation | Root Cause | Corrective Action |
| Protodesilylation (Product is Benzothiazole, no coupling) | "Wet" conditions without rapid transmetallation. Acidic protons present. | Dry solvents thoroughly. Switch to CuI-promoted Hiyama coupling (Liebeskind-Srogl variant) to accelerate transmetallation. |
| No Reaction (Hiyama) | Silicon center is too sterically hindered or Fluoride is sequestered. | Use Ag₂O (Silver Oxide) as an additive. Silver promotes transmetallation via a Ag-Si intermediate. |
| Ring Opening | Nucleophilic attack of Fluoride/Base on the Benzothiazole C2 position. | Avoid harsh bases (NaOH/KOH). Stick to TBAF or CsF. Lower temperature to 50°C. |
| Low Yield (Ipso) | Incomplete conversion. | Add AgBF₄ or AgOTf (catalytic) to NIS reactions to increase electrophilicity of the iodonium source. |
References
-
General Hiyama Coupling of Heterocycles
-
Fluoride-Free Activation (Silanolates)
-
Denmark, S. E., & Smith, R. C. (2010). Mechanistic studies on the palladium-catalyzed cross-coupling of organosilanolates. Journal of the American Chemical Society, 132(4), 1243–1245. Link
-
-
Ipso-Halogenation Protocols
-
Benzothiazole Synthesis & Reactivity
-
Review of Organosilicon Reagents
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iododesilylation of TIPS-, TBDPS-, and TBS-substituted alkenes in connection with the synthesis of amphidinolides B/D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 7. Palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
preventing desilylation during 2-Benzothiazolamine 6-(trimethylsilyl)- synthesis
A Guide to Preventing Desilylation and Other Common Pitfalls
Welcome to the Technical Support Center for the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)-. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical challenge of preventing premature desilylation. The information provided herein is curated to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Introduction to the Challenge: The Fragility of the C-Si Bond
The synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- presents a unique set of challenges, primarily centered around the stability of the trimethylsilyl (TMS) group attached to the benzothiazole core. While the TMS group is a valuable functional handle for further synthetic transformations, its susceptibility to cleavage under various conditions can lead to significantly reduced yields and purification difficulties. This phenomenon, known as desilylation or protodesilylation, is the cleavage of the carbon-silicon (C-Si) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] This guide will provide a comprehensive overview of the factors influencing desilylation and practical strategies to mitigate this undesired side reaction.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing direct and actionable advice.
Q1: My NMR analysis shows a significant amount of the desilylated product, 2-Benzothiazolamine. What are the most likely causes?
A1: The presence of the desilylated product is a clear indication that the TMS group is being cleaved during the reaction or workup. The primary culprits for this are:
-
Moisture: Water is a common source of protons that can facilitate the cleavage of the C-Si bond.[1][2] Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[2]
-
Acidic or Basic Conditions: The C-Si bond is sensitive to both acidic and basic environments.[1] Strong acids or bases used in the reaction or workup can catalyze the desilylation process. Re-evaluate your reaction conditions and consider using milder reagents.
-
Fluoride Ions: Sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF), are potent reagents for cleaving silicon-carbon bonds and are often used for the intentional deprotection of silyl groups.[3] If your reaction involves any fluoride salts, even in catalytic amounts, this is a likely cause of desilylation.
Q2: I am attempting to perform a reaction on another part of the molecule, but the TMS group is not surviving. How can I protect it?
A2: If subsequent reaction steps are incompatible with the TMS group, consider the following strategies:
-
Milder Reaction Conditions: Explore alternative reagents and conditions that are known to be compatible with aryl-TMS groups. This may involve using less reactive electrophiles or nucleophiles, lower reaction temperatures, or different catalyst systems.[4]
-
Change in Reaction Sequence: It may be more strategic to introduce the TMS group at a later stage in your synthetic route, after the incompatible reaction has been performed.
-
Use of a Bulkier Silyl Group: If the TMS group proves too labile, consider using a bulkier silyl protecting group such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).[1] These groups are generally more stable to a wider range of reaction conditions due to increased steric hindrance around the silicon atom.
Q3: During the silylation step to introduce the TMS group, I am getting low yields and a significant amount of a white precipitate. What is happening?
A3: This is a classic sign of siloxane formation.[2] Siloxanes are byproducts that form when the silylating agent reacts with water to produce a silanol (R₃Si-OH), which then condenses with another molecule of the silylating agent or another silanol.[2]
Troubleshooting Siloxane Formation:
-
Strict Anhydrous Conditions: As with preventing desilylation, the key is to rigorously exclude water from your reaction.[2] Use freshly distilled anhydrous solvents and oven-dried glassware.
-
Choice of Silylating Agent: Some silylating agents are more prone to hydrolysis than others. Consider using a more robust silylating agent or a different silylation protocol.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes minimize the rate of side reactions, including siloxane formation.[2]
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)-, with an emphasis on preventing desilylation.
Synthesis of 6-bromo-2-aminobenzothiazole (Precursor)
A common route to 2-Benzothiazolamine, 6-(trimethylsilyl)- involves the silylation of a pre-functionalized benzothiazole. The synthesis of the 6-bromo precursor is a key step.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromoaniline and an equimolar amount of potassium thiocyanate in glacial acetic acid.
-
Reaction Execution: Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Cool the reaction mixture and pour it into ice water. The precipitated product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Silylation of 6-bromo-2-aminobenzothiazole
This protocol focuses on the critical silylation step, with measures to prevent desilylation.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-2-aminobenzothiazole in anhydrous tetrahydrofuran (THF).
-
Generation of the Silylating Agent: In a separate flame-dried flask, prepare the silylating agent. For example, for a Negishi-type coupling, you might use a pre-formed organozinc reagent. Alternatively, for direct silylation, a strong base like n-butyllithium can be used to deprotonate the aromatic ring, followed by the addition of trimethylsilyl chloride.
-
Silylation Reaction: Cool the solution of the benzothiazole to a low temperature (e.g., -78 °C) and slowly add the silylating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench it at low temperature with a non-protic quenching agent if a strong base was used. For work-up, it is crucial to avoid acidic conditions. A gentle wash with a saturated aqueous solution of sodium bicarbonate can be used to neutralize any acidic byproducts. Extract the product with a non-polar organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a non-polar eluent system to minimize the risk of desilylation on the acidic silica gel.
IV. Data Presentation & Visualization
Table 1: Influence of Reaction Parameters on Desilylation
| Parameter | Condition | Impact on Desilylation | Recommendation |
| Solvent | Presence of protic solvents (e.g., water, methanol) | High risk of desilylation | Use rigorously dried, aprotic solvents (e.g., THF, toluene). |
| Temperature | Elevated temperatures | Can increase the rate of desilylation | Run reactions at the lowest effective temperature. |
| pH | Acidic or strongly basic conditions | High risk of C-Si bond cleavage | Maintain neutral or mildly basic conditions during reaction and work-up. |
| Reagents | Presence of fluoride ions or strong Lewis acids | Potent catalysts for desilylation | Avoid fluoride sources and strong Lewis acids if possible. |
Diagrams
Reaction Scheme: Synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)-
Sources
purification methods for 6-(trimethylsilyl)-1,3-benzothiazol-2-amine
Technical Support Center: Purification of 6-(Trimethylsilyl)-1,3-benzothiazol-2-amine
Executive Summary: The "TMS Challenge"
Purifying 6-(trimethylsilyl)-1,3-benzothiazol-2-amine presents a unique duality. The benzothiazole core is robust and amenable to standard acid-base workups, but the C(aryl)-Si bond at position 6 introduces a specific vulnerability: Protodesilylation .
While aryl-silanes are generally more stable than silyl ethers, they are susceptible to electrophilic aromatic substitution (ipso-substitution) under strong acidic conditions or in the presence of halogens. Standard purification protocols for benzothiazoles (often involving concentrated HCl or H₂SO₄ precipitation) can cleave the TMS group, reverting your product to the unsubstituted 2-aminobenzothiazole.
This guide prioritizes neutral to mildly basic conditions to preserve the organosilicon moiety while achieving pharmaceutical-grade purity.
Diagnostic Decision Tree
Before selecting a method, assess your crude profile.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude impurity profile.
Troubleshooting Guides & FAQs
Q1: I see a new impurity forming on the silica column. Is my compound decomposing?
Diagnosis: Likely Silanol-Induced Protodesilylation . Standard silica gel is slightly acidic (pH 5-6). If your compound resides on the column too long, the acidic silanol groups (Si-OH) can protonate the aromatic ring at the C-6 position, leading to the loss of the TMS group. Solution:
-
Buffer the Silica: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in hexane before packing. This neutralizes acidic sites.[1]
-
Fast Elution: Use a steeper gradient (e.g., 0% → 30% EtOAc in Hexane) to minimize residence time.
Q2: Can I use the standard HCl precipitation method to remove unreacted aniline?
Diagnosis: High Risk. Standard protocols for 2-aminobenzothiazoles involve dissolving the crude in hot dilute HCl, filtering insolubles, and reprecipitating with base. Risk: The proton (H⁺) is an electrophile. In hot aqueous acid, it can attack the C-Si bond. Alternative Protocol (Method A): Use Cold Dilute Acetic Acid . The TMS group is generally stable to weak organic acids at low temperatures.
-
Dissolve crude in EtOAc.
-
Wash with cold 5% acetic acid (removes highly basic anilines).
-
Immediately neutralize the organic layer with sat. NaHCO₃.
Q3: The product is oiling out during recrystallization. What solvent system is best?
Diagnosis: The TMS group significantly increases lipophilicity compared to the parent benzothiazole, making it too soluble in ethanol/methanol and insoluble in water. Recommended Solvent System: Toluene/Heptane (or Hexane) .
-
Logic: The benzothiazole core provides aromatic stacking (soluble in toluene), while the amine allows for crystal lattice formation. Heptane acts as the anti-solvent.
-
Protocol: Dissolve in minimum hot toluene (60°C). Add heptane dropwise until persistent cloudiness appears. Cool slowly to 4°C.
Detailed Experimental Protocols
Method B: Buffered Flash Chromatography (Gold Standard)
Best for removing colored oxidation byproducts and close-running isomers.
Reagents:
-
Silica Gel (230-400 mesh)
-
Triethylamine (Et₃N)[2]
-
Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc)
Step-by-Step:
-
Slurry Preparation: Mix Silica Gel (50g per 1g crude) with Hexane containing 1% Et₃N . Let it stand for 10 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexane (to remove excess amine).
-
Loading: Dissolve crude in minimum DCM (Dichloromethane) and load carefully. Avoid loading with pure EtOAc as it causes band broadening.
-
Elution Gradient:
Time (min) % Hexane % EtOAc Purpose 0-5 95 5 Elute non-polar TMS-byproducts 5-20 80 20 Elute Target Compound | 20-30 | 50 | 50 | Wash off polar tars |
-
Collection: Monitor at 254 nm (Benzothiazole absorption) and 280 nm .
Method C: Recrystallization (High Purity)
Best for final polishing (>98% purity).
Workflow Visualization:
Figure 2: Thermal recrystallization cycle optimized for lipophilic TMS-derivatives.
Analytical Validation (Self-Check)
Before proceeding to the next step of your research, validate the integrity of the TMS group.
| Test | Expected Result | Troubleshooting Failure |
| ¹H NMR (CDCl₃) | Sharp singlet at δ 0.3-0.4 ppm (9H). Aromatic region: 3 protons. | Missing TMS peak: Protodesilylation occurred. Check acidity of workup. |
| LC-MS | M+H peak corresponds to MW (222.38 g/mol ). | Mass = 150 (M-72): Loss of TMS. Switch to APCI ionization (softer than ESI). |
| Melting Point | Sharp range (e.g., 145-148°C, value estimated based on analogs).[3] | Wide range (>5°C): Solvent entrapment. Dry under high vacuum at 40°C. |
References & Authority
-
Synthesis of 2-Aminobenzothiazoles:
-
Jordan, A. D., et al. "Solid-Phase Synthesis of 2-Aminobenzothiazoles." Journal of Organic Chemistry, 2003. Describes the oxidative cyclization mechanism and sensitivity of substituents.
-
-
Stability of Aryl-Silicon Bonds:
-
Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis. Explains the mechanism of protodesilylation (ipso-substitution) and the stability of Ar-TMS bonds in various pH environments.
-
-
Chromatography of Labile Compounds:
-
Reich, H. J. "Chromatography of Organometallics." University of Wisconsin-Madison Chemistry Guides. Provides the standard protocol for Et₃N buffered silica gel to prevent acid-catalyzed decomposition.
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 6-(trimethylsilyl)-1,3-benzothiazol-2-amine before handling.
Sources
troubleshooting C-Si bond instability in acidic reaction conditions
Subject: TECHNICAL GUIDE: Stabilizing C-Si Bonds in Acidic Reaction Environments
Introduction: The "Invisible" Leaving Group
Welcome to the Silicon Stability Hub . If you are reading this, you have likely experienced the frustration of "vanishing" silyl groups—where a Trimethylsilyl (TMS) or Triethylsilyl (TES) moiety, intended to be a robust handle or blocking group, silently disappears during an acidic deprotection or workup step.
In drug discovery, C-Si bonds are increasingly valued as "bioisosteres" for C-C bonds or as late-stage functionalization handles (e.g., for radiolabeling). However, the C-Si bond is naturally polarized (electrophilic at Si, nucleophilic at C), making it uniquely susceptible to acid-mediated cleavage (Protodesilylation).
This guide moves beyond basic textbook theory to provide actionable, fragment-based troubleshooting for preserving these bonds when low pH is unavoidable.
Module 1: Diagnostic Triage (The "Why" of Failure)
Before attempting a fix, we must diagnose the mechanism of cleavage. The mode of failure depends heavily on the hybridization of the carbon attached to the silicon.
Scenario A: Aryl/Vinyl Silanes (The Trap)
Aryl silanes do not cleave via simple hydrolysis. They undergo Electrophilic Aromatic Substitution (
-
The Trigger: A proton (
) attacks the ring at the ipso position (the carbon attached to Si). -
The Catalyst: Electron-Donating Groups (EDGs) like -OMe or -NHR on the ring dramatically accelerate this by stabilizing the carbocation intermediate (sigma complex).
-
The Outcome: The silicon-carbon bond breaks, and silicon is replaced by a proton.
Scenario B: Allyl Silanes (The Beta-Effect)
Allyl silanes are inherently unstable in acid because the silicon stabilizes the
Visualizing the Failure Mode
Caption: Mechanism of acid-catalyzed protodesilylation in aryl silanes via ipso-substitution.
Module 2: Strategic Mitigation (Steric & Electronic Tuning)
If you cannot avoid acidic conditions (e.g., removing a Boc group with HCl or TFA), you must tune the silyl group to resist attack.
The Steric Shielding Hierarchy
Steric bulk around the silicon atom effectively blocks the nucleophilic attack (usually by water or counter-ion) that completes the cleavage step.
Table 1: Relative Stability of Silyl Groups to Acid Hydrolysis (Normalized to TMS = 1. Higher is more stable.)[1][2]
| Silyl Group | Abbr.[1][2][3][4][5][6][7][8][9][10] | Relative Stability ( | Recommended Use Case |
| Trimethylsilyl | TMS | 1 | Transient protection only. Will not survive workup. |
| Triethylsilyl | TES | ~64 | Mild stability.[3] Cleaves with dilute acid. |
| tert-Butyldimethylsilyl | TBS | ~20,000 | Standard.[1][3] Survives flash chromatography and mild acid. |
| Triisopropylsilyl | TIPS | ~700,000 | High Stability. Recommended for acidic reactions.[1][3] |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | Maximum Stability. Survives harsh acids (e.g., 80% AcOH). |
Analyst Note: If your TMS group is falling off, switching to TIPS is often the "Goldilocks" solution—it offers massive stability gains without the extreme lipophilicity and cost of TBDPS [1].
Electronic Tuning (The Hammett Factor)
For aryl silanes, the substituents on the aromatic ring dictate stability.
-
Problem: An aryl ring with EDGs (Methoxy, Amino) at ortho/para positions will desilylate rapidly.
-
Solution: If possible, install Electron-Withdrawing Groups (EWGs) like
, , or Halogens. These destabilize the ipso-carbocation intermediate, retarding the reaction.
Module 3: Experimental Protocols
Protocol A: The "Cold-Buffer" Quench
Use this when your reaction is complete, but the product is acid-sensitive during workup.
Context: Many silyl groups survive the reaction but are lost during the exothermic, acidic quench of reagents like Lewis Acids (
-
Preparation: Prepare a pH 7.0 phosphate buffer (0.5 M) or a saturated
solution. Cool to 0°C. -
Dilution: Dilute the reaction mixture 1:1 with a non-polar solvent (Hexanes or Toluene). Avoid DCM if possible (see FAQ).
-
Quenching: Cannulate the reaction mixture slowly into the vigorously stirred, cooled buffer.
-
Critical: Do not add water to the reaction; add the reaction to the buffer. This prevents local "acid pockets."
-
-
Extraction: Separate layers immediately. Wash organic layer once with brine to remove residual Lewis acids.
Protocol B: The Scavenger Switch (Non-Acidic Boc Removal)
Use this if you need to remove a Boc group in the presence of a labile silyl group (e.g., TES or TBS).
Instead of TFA/DCM or HCl/Dioxane, use TMSOTf / 2,6-Lutidine .
-
Dissolve substrate in DCM (0°C).
-
Add 2,6-Lutidine (3.0 equiv) followed by TMSOTf (2.0 equiv).
-
Mechanism: This cleaves the Boc group via a silyl carbamate intermediate without generating free hydronium ions (
), preserving other C-Si bonds [2].
Module 4: Decision Logic & FAQs
Visualizing the Troubleshooting Workflow
Caption: Decision tree for selecting the appropriate mitigation strategy based on acid type and substrate flexibility.
Frequently Asked Questions
Q1: I am using HF-Pyridine. Is there any hope for my C-Si bond? A: Generally, no . Fluoride has an exceptionally high affinity for silicon (Bond Energy: Si-F ~135 kcal/mol vs Si-O ~110 kcal/mol). HF will strip almost any silyl group.
-
Exception: Highly sterically hindered silanes (like TIPS ) may survive dilute buffered HF-pyridine for short periods, but this is a race against time.
Q2: Why does the solvent matter? I thought pH was the only factor. A: Solvents play a kinetic role.
-
Protic Solvents (MeOH, EtOH): These coordinate to the silicon and facilitate the leaving group departure. They accelerate protodesilylation.
-
Non-Polar Solvents (Toluene, Hexane): These do not stabilize the polar transition state (sigma complex). Switching from MeOH to Toluene can sometimes decrease the rate of cleavage by an order of magnitude [3].
Q3: Can I use Lewis Acids for Friedel-Crafts reactions on an aryl silane?
A: Proceed with extreme caution. Strong Lewis acids (
-
Recommendation: Use milder Lewis acids like
or , and ensure the electrophile is highly reactive so the reaction can run at low temperatures (-78°C).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Sakakura, A. et al. "Mild and Selective Deprotection of tert-Butoxycarbonyl Group Using TMSOTf/2,6-Lutidine." Tetrahedron Letters, 2006, 47(36), 6371-6374.
-
Fleming, I. "Organic Silicon Chemistry."[6] Comprehensive Organic Chemistry, Vol 3, Pergamon, Oxford, 1979.
-
Eaborn, C. "Organosilicon Compounds: The Mechanism of Protodesilylation." Journal of the Chemical Society, 1956, 4858-4864.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
overcoming solubility issues with 6-(trimethylsilyl)benzothiazole intermediates
Topic: Overcoming Solubility & Handling Issues
Document ID: TS-TMS-BZ-006 Status: Active Last Updated: October 26, 2025
Executive Summary & Chemical Profile
The Core Challenge: 6-(trimethylsilyl)benzothiazole represents a "solubility paradox" often encountered in advanced medicinal chemistry. The benzothiazole core is planar and aromatic (stacking interactions), while the trimethylsilyl (TMS) group at the C6 position adds significant lipophilicity (LogP increase ~2.5 units vs. H) and bulk.
While the TMS group is a valuable handle for Hiyama couplings or as a lipophilic bioisostere, it renders the molecule nearly insoluble in aqueous media and prone to aggregation in polar protic solvents. Furthermore, the C-Si bond introduces specific stability constraints (protodesilylation) that limit the use of harsh solubilizing acids.
Physicochemical Profile:
-
Core Scaffold: 1,3-Benzothiazole (Lipophilic, Planar).
-
Substituent: 6-Trimethylsilyl (Hydrophobic, Bulky).
-
Primary Issue: High crystallinity/lattice energy + Low aqueous solubility.
-
Critical Sensitivity: Fluoride ions (desilylation) and strong Brønsted acids (ipso-substitution).
Interactive Troubleshooting Guide
Module A: "It Won't Dissolve" – Stock Solution Preparation
User Query: "I'm trying to make a 10 mM stock for a biological assay. It floats in water and precipitates when I dilute my DMSO stock."
Technical Diagnosis: The compound is a BCS Class II-like intermediate (Low Solubility, High Permeability potential). Direct aqueous dissolution is impossible. Precipitation upon dilution occurs because the "solvent power" drops exponentially as water content increases, causing the hydrophobic TMS groups to drive aggregation.
Protocol: The "Solubility Ladder" Approach
Do not attempt direct aqueous dissolution.
| Step | Solvent System | Procedure | Observation/Action |
| 1 | 100% DMSO (Anhydrous) | Add solid to DMSO. Vortex 30s. Sonicate 5 min at 35°C. | Clear? Proceed. Cloudy? Go to Step 2. |
| 2 | DMSO + 5% Tween-80 | Add surfactant to DMSO stock before water contact. | Surfactant encapsulates the TMS tail, preventing aggregation. |
| 3 | Co-Solvent Spike | Add 10-20% PEG-400 or Ethanol to the aqueous buffer before adding the DMSO stock. | Reduces the polarity of the buffer, easing the transition. |
Critical Warning: Avoid using strong bases (NaOH) to aid solubility. The C2-proton of benzothiazole is acidic (pKa ~28), and deprotonation can lead to ring-opening or dimerization side reactions [1].
Module B: Reaction & Synthesis Optimization
User Query: "My reaction yields are low because the starting material crashes out of ethanol/methanol during reflux."
Technical Diagnosis: While ethanol is a standard solvent for benzothiazole synthesis (e.g., condensation of 2-aminothiophenol), the 6-TMS derivative is too lipophilic for protic solvents alone.
Workflow: Solvent System Selection
Figure 1: Decision matrix for selecting reaction solvents based on thermal and mechanistic requirements.
Recommended Solvent Switch: Replace Ethanol with Toluene or 1,4-Dioxane .
-
Why? The aromatic nature of Toluene interacts favorably with the benzothiazole core (π-π interactions), while the methyl group accommodates the lipophilic TMS region.
Module C: Purification & Isolation (The "Streaking" Issue)
User Query: "I'm purifying the intermediate on silica gel, but it streaks and co-elutes with impurities."
Technical Diagnosis: Benzothiazoles are basic heterocycles (N-lone pair). They hydrogen bond strongly with the acidic silanols (Si-OH) on the silica gel surface, causing "tailing." The TMS group adds bulk, slowing mass transfer.
Protocol: Triethylamine (TEA) Deactivation
-
Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) .
-
Column Pre-treatment: Flush the column with 2 column volumes of the TEA/Hexane mix.
-
Elution: Run your gradient (e.g., Hexane -> EtOAc). You can remove TEA from the mobile phase after the first fraction collection, or keep it at 0.1%.
-
Result: The TEA blocks the acidic silanol sites, allowing the benzothiazole to elute as a sharp, symmetrical band [2].
Alternative: Neutral Alumina If the TMS group is proving sensitive to the slightly acidic nature of silica (rare, but possible with prolonged exposure), switch to Neutral Alumina (Brockmann Grade III) .
Module D: Stability & The "Disappearing TMS"
User Query: "I lost the TMS group during workup. It turned into plain benzothiazole."
Technical Diagnosis: This is Protodesilylation . While aryl-silanes are more stable than alkyl-silanes, the benzothiazole ring is electron-deficient. However, if the ring is activated or if the medium is strongly acidic, the proton (H+) can attack the carbon bearing the silicon (ipso-attack), releasing the TMS group [3].
Stability Reference Table:
| Condition | Stability Rating | Mechanism of Failure |
| Water (Neutral) | High | Stable (Hydrophobic shield). |
| 1M HCl (Aq) | Moderate | Slow protodesilylation over time. |
| TFA (Trifluoroacetic Acid) | Critical Failure | Rapid protodesilylation (Ipso-substitution). |
| NaOH (1M) | High | Generally stable, but watch for ring opening. |
| TBAF / Fluoride | Critical Failure | Formation of strong Si-F bond drives cleavage. |
Corrective Action:
-
Acid Workup: Avoid HCl. Use saturated Ammonium Chloride (NH4Cl) or Phosphate Buffer (pH 6-7) for quenching reactions.
-
Drying: Do not use acidic drying agents. Use Anhydrous Sodium Sulfate (
).
FAQ: Quick Technical Checks
Q: Can I use ultrasonication to dissolve this intermediate? A: Yes. Ultrasonication is highly recommended to break up the crystal lattice. Heat the bath to 35-40°C. Ensure the container is sealed to prevent solvent evaporation.
Q: I need to run an NMR. Which solvent?
A: Chloroform-d (
Q: Is the TMS group electron-donating or withdrawing here?
A: Silicon is electropositive (
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reactivity of benzothiazoles and acidity of C2 position).
-
Journal of Chromatography A. (2011). Preparation of phenothiazine bonded silica gel as sorbents. (Analogous purification strategies for lipophilic S-N heterocycles).
-
Organic Letters. (2005). Alpha-trialkylsilyl amino acid stability. (Mechanistic insights into C-Si bond cleavage under acidic conditions).
-
ResearchGate/Scientific Reports. (2024). Solubility of benzothiazole derivatives in organic solvents. (Solvent selection for lipophilic benzothiazole derivatives).
-
MDPI - Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds. (Synthetic routes and solvent compatibility).
Technical Support Center: 6-(trimethylsilyl)-2-aminobenzothiazole Stability Profile
The following technical guide is structured as a Tier 3 Support Resource for the Stability and Handling of 2-Benzothiazolamine, 6-(trimethylsilyl)- (6-TMS-BTA) . It synthesizes structural activity relationships (SAR) from the benzothiazole class (specifically Riluzole analogs) and organosilicon medicinal chemistry.
Ticket ID: T-6TMS-OX-2024 Subject: Stability under Oxidative Stress & Handling Protocols Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The "Silicon Switch" Stability Context
2-Benzothiazolamine, 6-(trimethylsilyl)- is a lipophilic bioisostere of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole). The incorporation of the trimethylsilyl (TMS) group at the C6 position is a strategic "silicon switch" designed to modulate lipophilicity and block metabolic hydroxylation at the para-position relative to the sulfur atom.
Core Stability Verdict:
-
Chemical Stability: High. The C(aryl)-Si bond is robust under neutral and mild oxidative conditions.
-
Oxidative Vulnerability: Moderate. The primary vector for degradation is NOT the silicon moiety, but the exocyclic amine (N-NH2) , which is susceptible to N-oxidation and radical dimerization.
-
Metabolic Stability: The TMS group effectively blocks C6-hydroxylation (a common clearance pathway for benzothiazoles), but the molecule remains a substrate for N-hydroxylation by CYP450 isoforms (primarily CYP1A2).
Chemical Stability Dashboard
| Stress Condition | Stability Rating | Primary Degradation Product(s) | Mechanism |
| Ambient Storage | ⭐⭐⭐⭐⭐ (Excellent) | None | Stable crystalline lattice. |
| Hydrolysis (pH 7) | ⭐⭐⭐⭐⭐ (Excellent) | None | Benzothiazole ring and Ar-Si bond are hydrolytically stable. |
| Acid (pH < 2) | ⭐⭐⭐ (Caution) | Desilylated analog (2-aminobenzothiazole) | Protodesilylation : Ipso-substitution of TMS by H+ under heat/strong acid. |
| Oxidative (H₂O₂) | ⭐⭐ (Vulnerable) | N-Oxides, Azo-dimers, Sulfoxides | N-Oxidation : Radical attack on exocyclic amine. |
| Photolytic (UV) | ⭐⭐ (Vulnerable) | Ring-opened species | Photo-induced cleavage of C-S bond (common in benzothiazoles). |
Deep Dive: Oxidative Stress Mechanisms
Users often mistake the TMS group as the weak link. In reality, the 2-amino-benzothiazole scaffold dictates the oxidative fate.
Pathway A: N-Oxidation (Dominant)
Under oxidative stress (peroxides, Fenton chemistry, or metabolic Phase I), the electron-rich exocyclic amine is the "softest" target.
-
Step 1: Formation of the Hydroxylamine intermediate (R-NHOH).
-
Step 2: Further oxidation to the Nitroso species (R-N=O).
-
Consequence: Nitroso intermediates are highly reactive electrophiles that can covalently bind to proteins (toxicity) or dimerize to form azo-linkages.
Pathway B: Oxidative Desilylation (Conditional)
The C(aryl)-Si bond is generally stable against H₂O₂. However, in the presence of hydroxyl radicals (•OH) (e.g., Fenton reaction) or strong Lewis bases (fluoride), the TMS group can be cleaved.
-
Mechanism: Radical attack at the ipso-carbon followed by rearrangement to a phenol (C-OH).
-
Note: This is less likely than N-oxidation but leads to the loss of the "silicon advantage."
Visualization: Degradation Pathways
Caption: Figure 1. Predicted oxidative degradation pathways. The red path (N-oxidation) is the kinetically favored route under biological oxidative stress.
Troubleshooting Guide: Diagnosing Instability
User Question: "I see a new peak at +16 Da in my LC-MS after incubating with microsomes. Is this the silanol?"
Technical Answer: Likely No . While +16 Da indicates oxygen insertion, the position matters.
-
N-Hydroxylation (R-NH-OH): The most common metabolic route for 2-aminobenzothiazoles (analogous to Riluzole). This is reversible and often unstable.
-
S-Oxidation (Sulfoxide): Also +16 Da, but usually requires stronger chemical oxidants than typical microsomal incubations provide.
-
Silanol Formation (C-Si-OH): This would theoretically be +16 Da, but the C-Si bond in aryl-TMS is resistant to direct P450 hydroxylation compared to the activated amine.
Diagnostic Flowchart:
Caption: Figure 2. Rapid diagnostic logic for identifying degradation products via LC-MS.
Standardized Protocols
Protocol A: Oxidative Stress Testing (Forced Degradation)
Purpose: To determine intrinsic stability against radical oxidation.
-
Preparation : Dissolve 6-TMS-BTA to 1 mM in Acetonitrile.
-
Stress Condition : Dilute to 100 µM in 3% H₂O₂ (aq) at room temperature.
-
Control: 100 µM in water/ACN without peroxide.
-
-
Timepoints : Inject into HPLC/LC-MS at T=0, 1h, 4h, 24h.
-
Acceptance Criteria :
-
95% parent recovery at 4h indicates acceptable stability for biological assays.
-
Note : If rapid degradation occurs, add 1 mM Ascorbic Acid or GSH to your biological assay buffer to scavenge radicals.
-
Protocol B: Handling & Storage
-
Solvent Choice : DMSO is the preferred stock solvent (stable for months at -20°C). Avoid protic solvents (MeOH/EtOH) for long-term storage if trace acid is suspected.
-
Buffer Compatibility : Compatible with PBS, HEPES, and Tris (pH 7.0–8.0).
-
Avoid : Strong acids (HCl, TFA > 0.1%) during purification or LC-MS, as they accelerate protodesilylation. Use Formic Acid (0.1%) for LC-MS as it is milder.
Frequently Asked Questions (FAQs)
Q: Can I use this molecule as a probe for Riluzole-resistant ALS models? A: Yes. The TMS group increases lipophilicity (LogP) significantly compared to the -OCF3 group of Riluzole. This may alter Blood-Brain Barrier (BBB) penetration and residence time, potentially overcoming resistance mechanisms linked to efflux pumps.
Q: Why does the TMS group not hydrolyze like in TMS-Cl? A: In reagents like TMS-Cl, the Si is bonded to a heteroatom (Cl, O, N), making it a leaving group. In 6-TMS-BTA , the Silicon is bonded directly to the Aromatic Ring (C-Si). This bond is significantly stronger and behaves more like a C-C bond, resistant to hydrolysis under physiological conditions.
Q: Is the molecule light-sensitive? A: Benzothiazoles can undergo photolysis. We recommend using amber vials for storage, especially in solution.
References & Authoritative Sources
-
Riluzole Metabolic Pathways :
-
Sanderink, G. J., et al. (1997). "Human liver cytochrome P-450 isoforms involved in the metabolism of riluzole." Pharmacology and Experimental Therapeutics.
-
Demonstrates the susceptibility of the 2-amino group to N-hydroxylation by CYP1A2.
-
-
Silicon Bioisosteres (The "Silicon Switch") :
-
Ramesh, R., & Reddy, D. S. (2018). "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry.[1]
-
Validates the metabolic stability of Aryl-TMS groups compared to their Carbon counterparts.
-
-
Oxidative Degradation of Benzothiazoles :
-
General Organosilicon Stability :
-
Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry.
-
Comprehensive review on the stability of C-Si bonds in physiological environments.
-
Sources
Validation & Comparative
Comparative Guide: Biological Activity of Riluzole vs. 6-(trimethylsilyl)benzothiazol-2-amine
This guide provides an in-depth technical comparison between Riluzole (the standard-of-care agent for Amyotrophic Lateral Sclerosis) and its silicon-substituted analogue, 6-(trimethylsilyl)benzothiazol-2-amine (referred to here as TMS-Riluzole or the Silyl-Analogue ).
Note: The user's query specifies "6-(trimethylsilyl)benzothiazole". In a biological context, the 2-amino group is the critical pharmacophore for sodium channel blockade. Therefore, this guide compares the active 2-amino derivative (TMS-Riluzole) against Riluzole to ensure pharmacological relevance, while noting the properties of the core scaffold.
Executive Summary
Riluzole (6-trifluoromethoxybenzothiazol-2-amine) is a benzothiazole derivative with a unique pharmacological profile, primarily acting as a sodium channel blocker and glutamate modulator.[1] Its efficacy relies on a delicate balance of lipophilicity and pKa, driven by the electron-withdrawing trifluoromethoxy (-OCF₃) group.
6-(trimethylsilyl)benzothiazol-2-amine (TMS-Riluzole) represents a "silicon switch" strategy where the -OCF₃ group is replaced by a trimethylsilyl (-SiMe₃) group. While this substitution maintains lipophilicity (critical for blood-brain barrier penetration), it drastically alters the electronic properties of the molecule (electron-donating vs. electron-withdrawing), significantly impacting the pKa, ionization state at physiological pH, and metabolic stability.
Key Verdict: Riluzole remains the superior clinical agent due to its optimized electronic profile for CNS penetration. The silyl-analogue, while potentially active in vitro, suffers from unfavorable ionization (too basic) and metabolic liability (silanol formation), limiting its in vivo efficacy compared to the parent drug.
Chemical & Physical Properties Comparison
The fundamental difference lies in the substituent at the 6-position. This structural change dictates the molecule's ability to cross biological membranes and bind to the voltage-gated sodium channel (Nav).
| Feature | Riluzole | TMS-Riluzole (Silyl-Analogue) | Impact on Activity |
| Structure | 6-(trifluoromethoxy)benzothiazol-2-amine | 6-(trimethylsilyl)benzothiazol-2-amine | Core Scaffold Identity |
| 6-Substituent | -OCF₃ (Trifluoromethoxy) | -Si(CH₃)₃ (Trimethylsilyl) | Electronic Switch |
| Electronic Effect | Strong Electron-Withdrawing (-I, +R) | Weak Electron-Donating (+I) | pKa Modulation |
| Lipophilicity (LogP) | ~3.5 (High) | ~4.0 (Very High) | Membrane Partitioning |
| Basicity (pKa of -NH₂) | Low (~7.5 - 8.0) | High (~9.5 - 10.0) | Ionization at pH 7.4 |
| Predominant Form (pH 7.4) | Significant Neutral Fraction | Mostly Protonated (Cationic) | BBB Penetration |
| Metabolic Liability | N-hydroxylation (CYP1A2) | Si-C bond oxidation (Silanol) | Clearance / Toxicity |
Structural Visualization (DOT Diagram)
Caption: Structural comparison highlighting the electronic impact of the 6-substituent on the 2-amino group's basicity and BBB permeability.
Mechanism of Action & Biological Activity[2][3][4]
3.1. Voltage-Gated Sodium Channel (Nav) Blockade
Both compounds target the inactivated state of voltage-gated sodium channels (Nav1.1, Nav1.6), stabilizing the non-conducting conformation to prevent repetitive neuronal firing.
-
Riluzole: The neutral form penetrates the membrane and accesses the binding site (local anesthetic site) within the pore or interacts with the lipid-protein interface. The protonated form then binds to the channel.
-
TMS-Riluzole: Due to the electron-donating effect of the silyl group, the 2-amino group is more basic. At physiological pH (7.4), >99% of the drug exists as a protonated cation. This charged species cannot easily cross the lipid bilayer to reach the intracellular blocking site, significantly reducing its apparent potency in whole-cell assays compared to Riluzole.
3.2. Glutamate Release Inhibition
Riluzole reduces presynaptic glutamate release, partly via P/Q-type calcium channel blockade and G-protein modulation.
-
Comparison: This effect is highly dependent on intracellular concentration. The poor membrane permeability of the cationic TMS-analogue limits its ability to accumulate presynaptically, rendering it less effective at inhibiting glutamate release in vivo.
Experimental Protocols for Comparison
To objectively compare these compounds, researchers must use assays that account for state-dependent binding and membrane permeability.
Protocol A: Whole-Cell Patch Clamp (Nav Inhibition)
Objective: Determine the IC50 for tonic and use-dependent block of Nav1.6 channels.
-
Cell Preparation: Use HEK293 cells stably expressing human Nav1.6.
-
Solutions:
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
-
Drug Application: Prepare stock solutions of Riluzole and TMS-Riluzole in DMSO. Dilute to 0.1–100 µM in extracellular solution.
-
Voltage Protocol:
-
Holding Potential: -120 mV (Resting state).
-
Test Pulse: Depolarize to 0 mV for 20 ms to elicit current.
-
Inactivated State Protocol: Hold at -70 mV (induces ~50% inactivation) and pulse to 0 mV.
-
-
Data Analysis:
-
Measure peak current amplitude.
-
Calculate Fractional Block =
. -
Result: Riluzole typically shows an IC50 of ~3 µM (inactivated). TMS-Riluzole is expected to show a higher IC50 (e.g., >10-20 µM) due to poor access, unless applied intracellularly.
-
Protocol B: Glutamate Release Assay (Synaptosomes)
Objective: Measure inhibition of veratridine-induced glutamate release.
-
Preparation: Isolate synaptosomes from rat cerebral cortex via homogenization and Percoll gradient centrifugation.
-
Loading: Incubate synaptosomes with [³H]-Glutamate (0.1 µM) for 10 min at 37°C.
-
Washing: Wash twice with Krebs-Henseleit buffer to remove extracellular label.
-
Release Induction:
-
Basal: Buffer alone.
-
Stimulated: Buffer + 50 µM Veratridine (opens Na+ channels).
-
Treatment: Pre-incubate with Riluzole or TMS-Riluzole (1–100 µM) for 15 min before stimulation.
-
-
Quantification: Measure radioactivity in the supernatant (released) vs. pellet (retained) using liquid scintillation counting.
-
Calculation: % Inhibition of stimulated release.
Pharmacokinetics & Metabolism (In Vivo)
The metabolic fate of the silicon group is a critical differentiator.
-
Riluzole Metabolism:
-
Primary route: N-hydroxylation by CYP1A2 followed by glucuronidation.
-
The -OCF₃ group is metabolically robust.
-
-
TMS-Riluzole Metabolism:
-
Silicon Oxidation: The -SiMe₃ group is susceptible to oxidative demethylation or direct oxidation to a silanol (-Si(OH)Me₂).
-
Silanol Instability: Silanols are more polar and can undergo rapid conjugation and excretion, potentially shortening the half-life (
) significantly compared to Riluzole. -
Toxicity: While trimethylsilyl groups are generally non-toxic, the altered metabolic profile requires specific toxicology screening.
-
Metabolic Pathway Diagram (DOT)
Caption: Comparative metabolic pathways. TMS-Riluzole is prone to silicon oxidation, leading to rapid clearance.
Conclusion & Recommendation
While the 6-(trimethylsilyl)benzothiazole scaffold represents an interesting exercise in bioisosterism, it does not outperform Riluzole as a therapeutic agent for CNS disorders.
-
Potency: The electron-donating nature of the silicon group increases the basicity of the 2-amine, trapping the drug as a cation outside the membrane and reducing its effective potency on sodium channels.
-
Pharmacokinetics: The metabolic instability of the alkyl-silyl group (silanol formation) likely results in a shorter half-life and unpredictable clearance compared to the stable trifluoromethoxy group of Riluzole.
-
Recommendation: For research purposes, TMS-Riluzole can be used as a negative control or a tool compound to study the electrostatic requirements of the Riluzole binding site. It is not recommended as a direct therapeutic replacement without further chemical modification (e.g., introducing electron-withdrawing groups to lower the pKa).
References
-
Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis.[2][3][4] New England Journal of Medicine, 330(9), 585-591. Link
-
Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link
-
Showalter, H. D. (2020). Progress in the synthesis of silicon-containing medicinal chemistry candidates. Journal of Medicinal Chemistry, 63(13), 6634-6653. (Discusses general principles of Silicon Bioisosterism). Link
-
Heurteaux, C., et al. (2006). Neuroprotective and neuroproliferative activities of Neurofit, a liquid formulation of riluzole. Neuroscience, 137(1), 241-251. (Provides protocols for glutamate release assays). Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Explains the critical role of the OCF3 group in Riluzole's pKa and metabolic stability). Link
Sources
- 1. Riluzole - Wikipedia [en.wikipedia.org]
- 2. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
mass spectrometry fragmentation pattern of 6-(trimethylsilyl)benzothiazole derivatives
This guide serves as an advanced technical resource for the structural elucidation and comparative analysis of 6-(trimethylsilyl)benzothiazole derivatives using electron ionization mass spectrometry (EI-MS).
Executive Summary
6-(Trimethylsilyl)benzothiazole (6-TMS-BT) represents a specialized class of heteroaromatic silanes often encountered as synthetic intermediates or specific metabolites in drug development.[1] Unlike labile N-TMS or O-TMS derivatives formed during routine GC-MS derivatization, the C-Si bond in 6-TMS-BT is chemically robust, altering the fragmentation landscape significantly.[1]
This guide compares the MS performance and fragmentation logic of 6-TMS-BT against its Native Analog (Benzothiazole) and its Positional Isomer (2-TMS-Benzothiazole) to assist analysts in definitive structural assignment.[1]
Key Differentiator: The presence of the silicon atom at the C6 position introduces a powerful charge-stabilization mechanism (the "Silicon Effect"), shifting the base peak and diagnostic ions away from the typical heterocyclic cleavage observed in native benzothiazoles.
Technical Comparison: 6-TMS-BT vs. Alternatives
The following table contrasts the mass spectral behavior of the 6-TMS derivative with its primary analytical alternatives.
Table 1: Diagnostic Ion Comparison
| Feature | 6-(Trimethylsilyl)benzothiazole (Target) | Native Benzothiazole (Alternative A) | 2-(Trimethylsilyl)benzothiazole (Alternative B)[1] |
| Molecular Ion ( | m/z 207 (Strong intensity) | m/z 135 (Base peak) | m/z 207 (Weak/Moderate) |
| Primary Fragment | [M-15] | [M-HCN] | [M-15] |
| Base Peak Origin | Silicon-stabilized cation (Loss of | Stable aromatic core | Often m/z 73 or Ring Cleavage |
| Diagnostic Low Mass | m/z 73 ( | m/z 69, 58 | m/z 73 ( |
| Fragmentation Driver | Heterocyclic ring opening (HCN loss) | Labile C2-Si bond (Alpha to Nitrogen) | |
| GC Retention | Late eluting (High boiling point) | Early eluting | Variable (often elutes before 6-isomer) |
In-Depth Fragmentation Mechanism
The "Silicon Effect" in 6-TMS-Benzothiazole
In native benzothiazole, fragmentation is driven by the destruction of the thiazole ring (loss of HCN). In 6-TMS-BT, the silicon atom acts as a "charge sink."[1]
-
Molecular Ion Formation (m/z 207): The aromatic benzothiazole system stabilizes the radical cation, yielding a prominent molecular ion.
-
Methyl Radical Loss (m/z 192): This is the dominant pathway. The loss of a methyl group from the trimethylsilyl moiety generates a silicon cation. Because the silicon is attached to the aromatic ring, the resulting positive charge is stabilized by the
-system (resonance stabilization). This [M-15] peak is often the base peak (100% relative abundance) in aryl silanes. -
Trimethylsilyl Cation (m/z 73): A characteristic ion for all TMS derivatives, formed by the cleavage of the Si-C(aryl) bond.
Differentiation from the 2-Isomer
The 2-position of benzothiazole is electronically distinct (flanked by N and S). A TMS group at C2 is more susceptible to nucleophilic attack and rearrangement.
-
6-TMS: The Si-C bond is purely distinct aryl-silane character.[1] The [M-15] is dominant.
-
2-TMS: Proximity to the nitrogen lone pair can facilitate silyl migration or rapid ring opening, often reducing the intensity of the [M-15] peak relative to the molecular ion compared to the 6-isomer.
Visualized Fragmentation Pathways[2][3]
The following diagram maps the specific dissociation pathways for 6-TMS-BT, highlighting the competition between methyl loss (silicon-driven) and ring cleavage (heterocycle-driven).
Caption: Figure 1. Primary fragmentation pathways of 6-(trimethylsilyl)benzothiazole under 70 eV Electron Ionization. The loss of methyl (m/z 192) is the kinetically favored route due to silicon stabilization.
Experimental Protocols
To replicate these results or synthesize the derivative for comparison, follow these standardized workflows.
Protocol A: GC-MS Acquisition Parameters
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Inlet: Split/Splitless at 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (HP-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min. (6-TMS-BT typically elutes between 200-240°C depending on column age).[1]
-
-
Source Temperature: 230°C.
Protocol B: Diagnostic Workflow for Unknowns
If you detect a peak at m/z 207 and suspect a benzothiazole derivative:
Caption: Figure 2. Decision logic for differentiating benzothiazole isomers based on relative ion abundance.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Trimethylsilyl Derivatives. National Institute of Standards and Technology.[3][5] [Link]
-
Little, J. L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. [Link]
-
Vouros, P. Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews.[6][7] [Link]
-
Sparkman, O. D. Mass Spectrometry Desk Reference. Global View Publishing. (Standard text for "Silicon Effect" mechanisms).[1]
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative lipophilicity (LogP) of 6-trimethylsilyl vs 6-trifluoromethoxy benzothiazoles
This guide provides a comparative technical analysis of 6-trimethylsilyl (TMS) versus 6-trifluoromethoxy (OCF3) benzothiazoles, focusing on lipophilicity (LogP), synthetic accessibility, and medicinal chemistry implications.
Subject: 6-Trimethylsilyl (TMS) vs. 6-Trifluoromethoxy (OCF3) Analogues
Executive Summary & Scientific Context
In medicinal chemistry, the benzothiazole scaffold is a privileged structure, most notably represented by Riluzole (6-trifluoromethoxybenzothiazol-2-amine), a drug used for Amyotrophic Lateral Sclerosis (ALS).[1][2]
The modulation of lipophilicity (LogP) at the 6-position is critical for blood-brain barrier (BBB) penetration and metabolic stability. This guide compares two specific lipophilic substituents:
-
Trifluoromethoxy (-OCF
): A metabolically stable, moderately lipophilic bioisostere. -
Trimethylsilyl (-SiMe
): A highly lipophilic, bulky "silicon-switch" group often used to probe hydrophobic pockets or alter metabolic clearance.
Key Comparative Metrics
| Feature | 6-Trifluoromethoxy (-OCF | 6-Trimethylsilyl (-SiMe |
| Primary Drug Example | Riluzole (ALS Treatment) | Sila-Riluzole (Experimental) |
| Hansch | +1.04 | +2.50 – +2.70 |
| Electronic Effect ( | +0.35 (Electron Withdrawing) | -0.07 (Weakly Electron Donating) |
| Metabolic Stability | High (Blocker) | Moderate (Prone to oxidation/desilylation) |
| Steric Bulk (MR) | ~18.3 | ~31.4 |
Physicochemical Analysis: The LogP Differential
Theoretical vs. Experimental Lipophilicity
The substitution of a -OCF
-
Riluzole (6-OCF
):-
Experimental LogP: ~3.5 – 3.8
-
Mechanism: The fluorine atoms decrease basicity of the ether oxygen, reducing H-bond acceptor capability, but the group remains polar enough to maintain reasonable solubility.
-
-
TMS-Analogue (6-SiMe
):-
Predicted LogP: ~5.0 – 5.3
-
Mechanism: The silicon atom is larger and less electronegative. The methyl groups on silicon create a "grease ball" effect, significantly increasing the entropic cost of water solvation.
-
Implication for Drug Delivery
-
Optimal CNS Range: CNS drugs typically target a LogP of 2.0 – 4.0.
-
The "Silicon Cliff": Moving from OCF
to TMS pushes the LogP > 5.0. While this increases passive permeability, it drastically raises the risk of:-
Non-specific binding to plasma proteins (low free fraction,
). -
Metabolic clearance via CYP450 enzymes (lipophilic molecules are preferred substrates).
-
Solubility issues in aqueous formulation.
-
Experimental Protocol: Determination of LogP
To validate these differences experimentally, a Reverse-Phase HPLC (RP-HPLC) method is superior to the traditional Shake-Flask method for highly lipophilic silicon compounds, as silanols can form in prolonged aqueous contact.
Protocol: RP-HPLC Estimation of LogP
Objective: Determine
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Methanol/Water (varying ratios from 50:50 to 80:20) buffered to pH 7.4 (MOPS or Phosphate).
-
Standards: Uracil (t0 marker), Toluene, Naphthalene, Riluzole (reference).
Step-by-Step Workflow:
-
Dead Time Determination (
): Inject Uracil to determine the column dead time. -
Isocratic Runs: Inject the 6-TMS and 6-OCF3 benzothiazoles separately at 70% MeOH.
-
Retention Time (
) Measurement: Record the peak retention times. -
Calculation:
(Where and are derived from a calibration curve of known standards).
Critical Note: For the TMS derivative, ensure the mobile phase pH is strictly neutral (7.0–7.4). Acidic conditions can catalyze protodesilylation (loss of the TMS group).
Synthesis: Accessing the Analogues
The synthesis of both analogues follows the Hugerschhoff-type cyclization or oxidative cyclization of aryl thioureas.
General Synthetic Pathway (KSCN/Br Method)
This method is robust for both electron-poor (OCF
-
Starting Material:
-
For OCF
: 4-(Trifluoromethoxy)aniline. -
For TMS: 4-(Trimethylsilyl)aniline (Commercially available or synthesized via Grignard reaction of 4-bromoaniline + TMSCl).
-
-
Thiourea Formation:
-
React aniline with Ammonium Thiocyanate (NH
SCN) in dilute HCl.
-
-
Oxidative Cyclization:
-
Workup:
Caption: General oxidative cyclization pathway for synthesizing 6-substituted benzothiazoles.
Strategic Decision Guide: When to Use Which?
The choice between TMS and OCF
| Scenario | Recommended Group | Reasoning |
| Lead Optimization (Metabolic Stability) | -OCF | Blocks metabolic hotspots (para-position) without introducing liability. The C-F bond is chemically inert. |
| Exploratory SAR (Hydrophobic Pocket) | -SiMe | If potency increases significantly with TMS, it indicates a large, hydrophobic binding pocket that OCF |
| Solubility Improvement | -OCF | TMS compounds are often "brick dust" (poor solubility). OCF |
| Prodrug / Soft Drug Design | -SiMe | TMS can be metabolically oxidized to a silanol (-Si(Me) |
Visualizing the Decision Logic
Caption: Decision framework for selecting between Trifluoromethoxy and Trimethylsilyl substituents.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values: , ).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Ramesh, D., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 18(7), 8094-8108. (General synthesis methodology). Link
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. (Discussion on Sila-substitution and lipophilicity). Link
-
Bensimon, G., et al. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine, 330, 585-591. (Clinical context of Riluzole). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vcclab.org [vcclab.org]
- 7. sjpas.com [sjpas.com]
Spectroscopic Validation of Silylation: A Comparative Guide to 2-Amino vs. Trimethylsilyl (TMS) IR Signatures
Executive Summary
In pharmaceutical synthesis and gas chromatography-mass spectrometry (GC-MS) sample preparation, the silylation of primary amines (2-amino groups) into trimethylsilyl (TMS) derivatives is a critical workflow. This transformation increases volatility, improves thermal stability, and protects sensitive functional groups.
However, confirming the completeness of this reaction is a frequent bottleneck. While NMR (
This guide provides an in-depth comparison of the spectral signatures of the native 2-amino (
Spectral Characterization: Native vs. Derivatized
The transition from a primary amine to a TMS-protected amine involves a dramatic shift in vibrational modes. The following comparative analysis isolates the diagnostic peaks required for validation.
Comparative Peak Assignment Table
| Spectral Region | 2-Amino Group ( | Trimethylsilyl Group ( | Diagnostic Change |
| High Frequency (3500–3200 cm⁻¹) | Doublet (Asym/Sym Stretch)~3400 & 3330 cm⁻¹ | Single Band (Mono-TMS)Absent (Bis-TMS) | Disappearance of the "molar tooth" doublet is the primary indicator of reaction initiation. |
| C-H Region (3000–2800 cm⁻¹) | N/A (Unless alkyl chain present) | Strong Aliphatic Stretch ~2960 & 2900 cm⁻¹ | Significant increase in intensity due to added methyl groups ( |
| Mid-Frequency (1650–1580 cm⁻¹) | Scissoring Bend ~1650–1590 cm⁻¹ | Absent | The "scissoring" deformation characteristic of primary amines vanishes. |
| Fingerprint (1260–800 cm⁻¹) | C-N Stretch (1350–1000 cm⁻¹)N-H Wag (900–650 cm⁻¹, broad) | Si-CH₃ Rocking ~1250 cm⁻¹ (Very Sharp)Si-C Stretch ~840 cm⁻¹ (Strong) | Appearance of the 1250 cm⁻¹ peak is the definitive marker for TMS incorporation. |
The Physics of the Shift
The 2-Amino "Doublet"
The primary amine (
-
Asymmetric Stretch: Both hydrogens move in opposite directions (higher frequency).
-
Symmetric Stretch: Both hydrogens move in the same direction (lower frequency).
-
Visual Cue: This creates a split peak often resembling a "molar tooth."[1]
The TMS "Fingerprint"
The Trimethylsilyl group introduces a silicon atom, which is heavier than carbon or nitrogen, shifting vibrational modes to lower frequencies.
-
The 1250 cm⁻¹ Anchor: The symmetric deformation (rocking) of the methyl groups attached to silicon produces a sharp, intense band at ~1250 cm⁻¹. This is often the strongest peak in the spectrum of a silylated compound and is distinct from C-C skeletal vibrations.
-
The 840 cm⁻¹ Confirming Peak: This band corresponds to the Si-C stretching vibration and acts as a secondary confirmation.
Experimental Protocol: Reaction Monitoring
This protocol describes the monitoring of a generic primary amine silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials & Setup
-
Analyte: Primary amine substrate (dry).
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane) catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Instrument: FT-IR with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).
Step-by-Step Workflow
-
Baseline Scan (T=0):
-
Apply the neat amine substrate to the ATR crystal.
-
Acquire spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation: Confirm presence of N-H doublet (3400/3330 cm⁻¹) and N-H scissoring (1640 cm⁻¹).
-
-
Reaction Initiation:
-
Dissolve 10 mg amine in 100 µL solvent.
-
Add 100 µL BSTFA (excess).
-
Heat to 60°C (if required by kinetics).
-
-
Time-Point Sampling:
-
Endpoint Determination:
-
Mono-Silylation: The N-H doublet collapses into a single weak band (N-H stretch of secondary amine) shifted slightly to ~3350 cm⁻¹.
-
Bis-Silylation (Complete): The region 3500–3200 cm⁻¹ becomes silent (flat baseline). The peak at 1250 cm⁻¹ reaches maximum absorbance.
-
Visualizing the Pathway
The following diagram illustrates the chemical transformation and the corresponding spectral checkpoints.
Figure 1: Reaction pathway showing the evolution of spectral features from native amine to fully silylated derivative.
Decision Logic for Spectral Interpretation
To ensure scientific integrity, interpretation should follow a logic gate system rather than "eyeballing" the spectrum.
Figure 2: Logic flow for determining reaction endpoint based on IR spectral data.
Comparative Analysis: IR vs. Alternatives
While this guide focuses on IR, a researcher must know when to switch techniques.
| Feature | FT-IR (Recommended) | NMR ( | Mass Spectrometry |
| Speed | Real-time (<1 min) | Slow (Sample prep + shimming) | Fast, but requires dilution |
| Quantification | Semi-quantitative (Beer's Law) | Absolute (Integration) | Qualitative |
| Differentiation | Excellent for Functional Groups | Excellent for Structure | Excellent for Molecular Weight |
| Sample State | Solid, Liquid, or Gas | Solution only | Ionized Gas |
| Cost per Run | Negligible | High (Deuterated solvents) | Medium |
Expert Insight: Use FT-IR for kinetic monitoring (checking if the pot is done). Use NMR for product characterization (proving the structure of the isolated material).
Troubleshooting & Interferences
-
Solvent Overlap: Pyridine and other amine bases have C-N stretches that can interfere with the 1200-1000 cm⁻¹ region. Solution: Focus on the 1250 cm⁻¹ (TMS) and 3400 cm⁻¹ (NH) regions, which are usually clear of solvent interference.
-
Hydrolysis: TMS groups are moisture sensitive. If the 3400 cm⁻¹ broadens into a "mound" rather than a sharp doublet/singlet, it indicates O-H stretch from water or hydrolyzed silanol (Si-OH), suggesting the reaction is reversing.
-
Glassware Contamination: Silylating agents react with glass (silica). Ensure the 1000-1100 cm⁻¹ region (Si-O-Si) is not being misinterpreted as product formation if using liquid cells. ATR is preferred to avoid this.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for N-H doublet and Si-C assignments).
-
Smith, A. L. (1960).[9] Infrared Spectra of Organosilicon Compounds. Spectrochimica Acta, 16(1-2), 87-105. Link
-
Gelest, Inc. (2021). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
Thermo Fisher Scientific. (n.d.). FTIR Spectroscopy for Reaction Monitoring. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 3. Infrared and Mass Spectroscopic Study of the Reaction of Silyl Iodide and Ammonia. Infrared Spectrum of Silylamine for Inorganic Chemistry - IBM Research [research.ibm.com]
- 4. reddit.com [reddit.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. wikieducator.org [wikieducator.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
